Chrysophanol triglucoside
Description
Properties
IUPAC Name |
1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3/t15-,16-,17-,21-,22-,23-,25+,26+,27-,28-,29-,30+,31-,32-,33+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWISUOFXLRAML-VULFOYAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104805 | |
| Record name | 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120181-07-9 | |
| Record name | 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120181-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chrysophanol Triglucoside: A Technical Guide to Natural Sources and Isolation for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysophanol triglucoside, a naturally occurring anthraquinone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently obtain this compound for further investigation. This document compiles quantitative data from various studies, outlines detailed experimental protocols, and includes visual representations of experimental workflows and relevant biological pathways to facilitate a comprehensive understanding.
Natural Sources of this compound
This compound is predominantly found in the seeds of plants belonging to the Cassia genus, particularly Cassia obtusifolia (synonymous with Cassia tora). These plants are widely distributed in tropical regions and have a long history of use in traditional medicine. The seeds of Cassia tora are a well-documented source of various phenolic glycosides, including this compound. While the aglycone, chrysophanol, is found in a wider range of plants, including those of the Rheum (rhubarb) genus, the triglucoside form is most prominently reported in Cassia species.
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from methodologies reported in scientific literature.
General Extraction of Anthraquinone Glycosides from Cassia tora Seeds
This protocol outlines the initial extraction of a broad range of phenolic compounds, including this compound, from the seeds of Cassia tora.
Materials:
-
Dried seeds of Cassia tora
-
Methanol (MeOH)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Air-dried and powdered seeds of Cassia tora are subjected to extraction with methanol at room temperature.
-
The methanolic extract is filtered to remove solid plant material.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
The crude methanolic extract is further processed to isolate this compound through a series of fractionation and chromatographic steps.
2.2.1. Solvent Partitioning:
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The anthraquinone glycosides, including this compound, are typically enriched in the more polar fractions, particularly the n-butanol fraction.
2.2.2. Column Chromatography:
The n-butanol fraction, rich in glycosides, is subjected to column chromatography for further separation.
-
Initial Column Chromatography:
-
Stationary Phase: Diaion HP-20
-
Mobile Phase: A stepwise gradient of methanol in water (e.g., H₂O, 30% MeOH, 60% MeOH, and 100% MeOH). The fractions are monitored by thin-layer chromatography (TLC).
-
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of chloroform and methanol (e.g., CHCl₃-MeOH, 15:1 to 5:1, v/v).
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20
-
Mobile Phase: Methanol is typically used as the eluent to separate compounds based on their molecular size.
-
2.2.3. Preparative High-Performance Liquid Chromatography (HPLC):
Final purification of this compound is often achieved using preparative HPLC.
-
Stationary Phase: A reversed-phase C18 column (e.g., ODS-A).
-
Mobile Phase: A gradient of acetonitrile (MeCN) in water is commonly employed.
Quantitative Data
Quantitative data regarding the yield of this compound from natural sources is limited in the available literature. Most studies focus on the isolation and identification of a range of compounds without specifying the yield of each. The table below summarizes the available data on the extraction of related compounds from Cassia tora seeds to provide a general reference.
| Plant Source | Extraction Method | Fraction | Compound | Yield | Reference |
| Cassia tora Seeds | Methanol Extraction | Crude Extract | Total Phenolic Glycosides | Not Specified | (Hatano et al., 1999) |
| Cassia obtusifolia Seeds | Methanol Extraction | n-Butanol Fraction | Anthraquinone & Naphthopyrone Glycosides | Not Specified | (Jung et al., 2016) |
Visualizing the Process and Mechanism
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from Cassia tora seeds.
Signaling Pathway Inhibition
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase, suggesting its potential in the management of diabetes.
4.2.1. Inhibition of PTP1B in the Insulin Signaling Pathway
PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.
4.2.2. Inhibition of α-Glucosidase in Carbohydrate Digestion
α-Glucosidase is a key enzyme in the digestion of carbohydrates. Its inhibition by this compound can slow down the absorption of glucose.
Conclusion
This compound represents a promising natural compound with potential therapeutic benefits, particularly in the context of metabolic disorders. This guide provides a foundational understanding of its natural sources and a detailed framework for its isolation and purification. The provided experimental protocols, though generalized, offer a solid starting point for researchers to develop more specific and optimized procedures. Further quantitative studies are warranted to establish the precise yield of this compound from Cassia species, which will be crucial for scaling up its production for extensive research and potential drug development. The elucidation of its inhibitory activity on PTP1B and α-glucosidase opens new avenues for investigating its mechanism of action and therapeutic efficacy.
The Core Mechanism of Action of Chrysophnaol Triglucoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanol triglucoside is a naturally occurring anthraquinone glycoside isolated from the seeds of Cassia obtusifolia. Emerging research has identified this compound as a potent inhibitor of key enzymes involved in glucose metabolism, highlighting its potential as a therapeutic agent in the management of diabetes mellitus and related metabolic disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its biological activity.
Core Mechanism of Action: Dual Inhibition of PTP1B and α-Glucosidase
The primary mechanism of action of this compound is centered on its ability to inhibit two critical enzymes: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. This dual-inhibitory action addresses two different aspects of glucose homeostasis: insulin signaling and carbohydrate digestion.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a key negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor (IR) and its substrates (like IRS-1), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake and utilization. This compound has been shown to effectively inhibit PTP1B, thereby enhancing insulin sensitivity.
The inhibition of PTP1B by this compound leads to a potentiation of the insulin signaling cascade. The pathway can be visualized as follows:
Inhibition of α-Glucosidase
α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. By inhibiting this enzyme, this compound delays carbohydrate digestion and reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels.
The inhibitory action of this compound on α-glucosidase can be depicted as a direct blockade of the enzymatic conversion of carbohydrates to glucose.
Quantitative Data
The inhibitory potency of this compound against PTP1B and α-glucosidase has been quantified and is summarized in the table below.
| Enzyme Target | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17 | Ursolic Acid | 3.37 ± 0.18 (µg/mL) |
| α-Glucosidase | 197.06 | Acarbose | 123.54 ± 0.29 (µg/mL) |
Data sourced from Jung et al., 2016.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the determination of the inhibitory activity of this compound.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on human recombinant PTP1B enzyme activity.
Principle: The assay measures the enzymatic activity of PTP1B by quantifying the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which can be detected spectrophotometrically.
Materials:
-
Human recombinant PTP1B enzyme
-
p-nitrophenyl phosphate (pNPP)
-
Tris-HCl buffer (50 mM, pH 7.0) containing 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)
-
This compound (test compound)
-
Ursolic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
A reaction mixture was prepared in a 96-well plate containing 50 µL of Tris-HCl buffer, 10 µL of PTP1B enzyme solution (1 µg/mL), and 10 µL of various concentrations of this compound.
-
The mixture was pre-incubated at 37 °C for 10 minutes.
-
The enzymatic reaction was initiated by the addition of 30 µL of pNPP solution (1 mM).
-
The plate was incubated at 37 °C for 15 minutes.
-
The reaction was terminated by the addition of 100 µL of 1 N NaOH.
-
The absorbance was measured at 405 nm using a microplate reader.
-
The percent inhibition was calculated using the formula: Inhibition (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
The IC50 value was determined by plotting the percentage of inhibition against the concentration of the inhibitor.
α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on yeast α-glucosidase activity.
Principle: This assay measures the activity of α-glucosidase by quantifying the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), which is monitored spectrophotometrically.
Materials:
-
Yeast α-glucosidase
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
This compound (test compound)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
A 10 µL solution of this compound at various concentrations was mixed with 50 µL of potassium phosphate buffer and 20 µL of α-glucosidase solution (0.2 U/mL).
-
The mixture was pre-incubated at 37 °C for 10 minutes.
-
The reaction was initiated by adding 20 µL of pNPG solution (1 mM).
-
The plate was incubated at 37 °C for 15 minutes.
-
The reaction was stopped by adding 100 µL of 0.2 M sodium carbonate solution.
-
The absorbance of the resulting p-nitrophenol was measured at 405 nm.
-
The percent inhibition was calculated using the formula: Inhibition (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
The IC50 value was calculated from the dose-response curve.
Conclusion
This compound demonstrates a compelling dual mechanism of action by inhibiting both PTP1B and α-glucosidase. This multifaceted approach, targeting both insulin sensitivity and carbohydrate absorption, positions this compound as a promising candidate for further investigation in the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this natural compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
The Biological Activity of Chrysophanol Triglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanol triglucoside is a naturally occurring anthraquinone glycoside found in various medicinal plants. While its aglycone, chrysophanol, has been extensively studied for a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects, research on the triglucoside derivative is emerging, with a particular focus on its potential in metabolic diseases. This technical guide provides an in-depth overview of the currently known biological activities of this compound, with a focus on its enzymatic inhibition and potential signaling pathway modulation. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.
Quantitative Data on Biological Activity
The biological activity of this compound and its related glycoside has been quantified in several key studies. The following tables summarize the available inhibitory concentration (IC50) and effective dose (ED50) values.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17 | [1] |
| This compound | α-glucosidase | 197.06 | [1] |
| Compound | Biological Effect | IC50 (µM) | ED50 (µM) | Source |
| Chrysophanol-8-O-β-D-glucopyranoside | PTP1B Inhibition | 18.34 ± 0.29 | - | [2] |
| Chrysophanol-8-O-β-D-glucopyranoside | Glucose Transport Activation (in insulin-stimulated myotubes) | - | 59.38 ± 0.66 | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections provide generalized methodologies for the key experiments cited in the study of this compound and its related compounds.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay is designed to determine the inhibitory effect of a compound on the enzymatic activity of PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT)
-
Test compound (this compound)
-
Positive control (e.g., Ursolic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a 96-well plate, add the assay buffer, the PTP1B enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 10 M NaOH).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
α-Glucosidase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)
-
Test compound (this compound)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a 96-well plate, add the α-glucosidase enzyme solution and the test compound at various concentrations.
-
Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
While direct evidence for the signaling pathways modulated by this compound is still limited, studies on its aglycone (chrysophanol) and a related monoglycoside (chrysophanol-8-O-glucoside) provide valuable insights into its potential mechanisms of action.
Inhibition of PTP1B and Potential Impact on Insulin Signaling
This compound and its monoglycoside counterpart have been shown to inhibit PTP1B.[1][2] PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, these compounds can potentially enhance insulin sensitivity. The inhibition of PTP1B by Chrysophanol-8-O-β-D-glucopyranoside has been linked to increased tyrosine phosphorylation of the insulin receptor (IR), a key step in the insulin signaling cascade.[2]
Figure 1: Proposed mechanism of this compound on the insulin signaling pathway via PTP1B inhibition.
Inhibition of α-Glucosidase
This compound has demonstrated inhibitory activity against α-glucosidase.[1] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
Figure 2: Mechanism of this compound in delaying carbohydrate digestion through α-glucosidase inhibition.
Potential Anti-Inflammatory Effects via NF-κB and MAPK Signaling
While direct studies on this compound are pending, research on chrysophanol-8-O-glucoside has shown that it can exert anti-inflammatory effects by inactivating the NF-κB signaling pathway and blocking the MAPK signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[3] These pathways are central to the inflammatory process, controlling the expression of pro-inflammatory cytokines and mediators. The observed effects for the monoglycoside suggest that this compound may possess similar anti-inflammatory properties.
Figure 3: Postulated anti-inflammatory mechanism of chrysophanol glycosides via inhibition of MAPK and NF-κB pathways.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated inhibitory activity against key enzymes involved in metabolic regulation, namely PTP1B and α-glucosidase. These findings suggest its potential as a therapeutic agent for conditions such as type 2 diabetes. Furthermore, based on the activities of its related compounds, it is plausible that this compound also possesses anti-inflammatory, antioxidant, and anticancer properties through the modulation of critical signaling pathways like NF-κB and MAPK.
However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
In-depth Mechanistic Studies: Investigating the direct effects of this compound on various signaling pathways in relevant cell models.
-
In vivo Efficacy: Evaluating the in vivo efficacy of this compound in animal models of diabetes, inflammation, and cancer.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.
-
Structure-Activity Relationship Studies: Comparing the activity of the triglucoside with its aglycone and other glycosylated forms to understand the role of the sugar moieties.
A comprehensive understanding of these aspects will be crucial for the translation of this compound from a promising natural product into a clinically relevant therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of anti-inflammatory effect of chrysophanol, an active component of AST2017-01 on atopic dermatitis in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory and Antioxidant Properties of Chrysophanol Triglucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory and antioxidant properties of Chrysophanol triglucoside, a naturally occurring anthraquinone glycoside. This document synthesizes available scientific data on its mechanisms of action, presents quantitative data in a structured format, and outlines key experimental protocols.
Core Concepts: Anti-inflammatory and Antioxidant Actions
This compound, a derivative of the well-studied anthraquinone chrysophanol, demonstrates potential therapeutic benefits by modulating key physiological pathways involved in inflammation and oxidative stress.[1] Its activity is largely attributed to its aglycone, chrysophanol, which has been shown to exert potent biological effects. The glycosidic moieties in this compound can influence its solubility, bioavailability, and metabolic fate, which are critical parameters in drug development.
Anti-inflammatory Mechanism of Action
Chrysophanol and its derivatives have been shown to suppress inflammatory responses primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4] These pathways are central to the production of pro-inflammatory mediators.
NF-κB Pathway: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][5] Chrysophanol has been observed to prevent the degradation of IκB-α, an inhibitory protein, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby halting the inflammatory cascade.[2][3]
MAPK Pathway: The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another critical regulator of inflammation. Chrysophanol has been found to inhibit the phosphorylation of these kinases, further contributing to the downregulation of inflammatory responses.[3][4]
Antioxidant Mechanism of Action
The antioxidant properties of chrysophanol and its glucosides are linked to their ability to scavenge free radicals and reduce oxidative stress.[6] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous inflammatory diseases. Chrysophanol-8-O-glucoside, a related compound, has been shown to attenuate ROS generation both in vitro and in vivo.[6] This effect is crucial as ROS can act as secondary messengers to activate pro-inflammatory signaling pathways, including NF-κB and MAPK.[6]
Quantitative Data Summary
While specific quantitative antioxidant and anti-inflammatory data for this compound is limited in publicly available literature, data for the aglycone (chrysophanol) and related glycosides provide valuable insights. The following tables summarize the available quantitative information.
Table 1: In Vitro Anti-inflammatory and Related Activities of Chrysophanol and its Derivatives
| Compound | Assay | Target/Cell Line | Key Findings | Reference |
| Chrysophanol | TNF-α Production | LPS-stimulated murine peritoneal macrophages | Inhibition of TNF-α secretion. | [2] |
| Chrysophanol | IL-6 Production | LPS-stimulated murine peritoneal macrophages | Inhibition of IL-6 secretion. | [2] |
| Chrysophanol | COX-2 Expression | LPS-stimulated murine peritoneal macrophages | Reduction in COX-2 expression. | [2] |
| Chrysophanol | NF-κB Activation | LPS-stimulated murine peritoneal macrophages | Suppression of IκB-α degradation and Rel/p65 translocation. | [2] |
| Chrysophanol | MAPK Pathway | TNF-α-stimulated HT-29 cells | Mitigation of p65 translocation and MAPK pathway activation. | [4] |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | IC50: 80.17 µM | [7][8][9] |
| This compound | α-glucosidase Inhibition | Enzyme Assay | IC50: 197.06 µM | [7][8][9] |
Table 2: In Vivo Anti-inflammatory Activity of Chrysophanol
| Compound | Model | Key Findings | Reference |
| Chrysophanol | Dextran sulfate sodium (DSS)-induced colitis in mice | Attenuated clinical scores and pathological markers of colitis. Reduced levels of IL-6 and COX-2 in colon tissues. | [2] |
| Chrysophanol | IgA nephropathy rats | Reduced proteinuria, serum creatinine, and urea nitrogen. Decreased serum and tissue levels of IL-1β, IL-6, and TNF-α. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for key experiments relevant to assessing the anti-inflammatory and antioxidant properties of this compound.
In Vitro Antioxidant Activity Assays
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the sample solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.[11][12][13]
-
3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by a decrease in absorbance.
-
Protocol:
-
Prepare the ABTS•+ stock solution by reacting ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the this compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Trolox or ascorbic acid can be used as a positive control.
-
The percentage of scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.[11][12]
-
In Vitro Anti-inflammatory Activity Assays
3.2.1. Measurement of Nitric Oxide (NO) Production in Macrophages
This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by activated macrophages.
-
Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate until adherent.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
3.2.2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific cytokines in cell culture supernatants or biological fluids.
-
Principle: A specific capture antibody coated on a microplate binds the cytokine of interest. A detection antibody, conjugated to an enzyme, binds to the captured cytokine. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.
-
Protocol:
-
Follow the protocol for cell culture and stimulation as described for the NO production assay.
-
Collect the cell culture supernatant.
-
Use a commercially available ELISA kit for the specific cytokine (e.g., mouse TNF-α or IL-6).
-
Perform the assay according to the manufacturer's instructions, which typically involve sequential steps of adding the sample, capture antibody, detection antibody, and substrate, with washing steps in between.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the cytokine concentration based on a standard curve generated with recombinant cytokine.[14]
-
3.2.3. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., p-p65, IκB-α, p-ERK).
-
Protocol:
-
Culture and treat cells with this compound and/or LPS as described previously.
-
Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκB-α, anti-p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.[3][15]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its aglycone, chrysophanol, possess significant anti-inflammatory and antioxidant properties. The primary mechanisms of action involve the downregulation of the NF-κB and MAPK signaling pathways and the scavenging of reactive oxygen species. While promising, further research is required to fully elucidate the specific pharmacological profile of this compound. Future studies should focus on:
-
Quantitative antioxidant studies: Determining the IC50 values of this compound in various antioxidant assays.
-
Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
In vivo efficacy: Expanding the evaluation of this compound in a broader range of animal models of inflammatory diseases.
-
Toxicology studies: A thorough assessment of the safety profile of this compound is essential for its potential development as a therapeutic agent.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The outlined data and protocols can guide future research and development efforts in this promising area of natural product-based drug discovery.
References
- 1. This compound | 120181-07-9 | VEA18107 [biosynth.com]
- 2. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 10. [Regulation of Chrysophanol-mediated TLR4/NF-κB Pathway on Renal Injury and Immune Response in IgA Nephropathy Rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. In Vitro Synergistic Antioxidant Activity and Identification of Antioxidant Components from Astragalus membranaceus and Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro [frontiersin.org]
- 15. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Chrysophanol Triglucoside in Diabetes Research
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Diabetes mellitus remains a global health challenge necessitating the exploration of novel therapeutic agents. Natural products, particularly phytochemicals, offer a promising reservoir for new drug leads. Chrysophanol triglucoside, an anthraquinone isolated from plants such as Cassia obtusifolia, has emerged as a compound of interest in diabetes research. This technical guide provides a comprehensive overview of its core mechanisms of action, supported by quantitative data and detailed experimental protocols. The primary anti-diabetic potential of this compound stems from its dual inhibitory action on two key therapeutic targets: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. By inhibiting PTP1B, it enhances insulin signaling, while its inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption. This document synthesizes the current knowledge, presents relevant signaling pathways and experimental workflows through structured diagrams, and outlines future directions for research and development.
Core Mechanisms of Action
The therapeutic potential of this compound in the context of diabetes is primarily attributed to its ability to modulate key enzymatic pathways that regulate glucose homeostasis. Current research has identified two principal mechanisms: the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and the inhibition of α-glucosidase.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a non-transmembrane protein tyrosine phosphatase that acts as a critical negative regulator of the insulin signaling pathway. It dephosphorylates and thereby inactivates the insulin receptor (IR) and its downstream substrate (IRS-1), effectively dampening the insulin signal. Overexpression or hyperactivity of PTP1B is linked to insulin resistance.
This compound has been identified as an inhibitor of PTP1B.[1][2][3] By blocking the action of PTP1B, it prevents the premature dephosphorylation of the insulin receptor. This leads to a sustained phosphorylation state of the IR and its substrates, amplifying the downstream signaling cascade that ultimately results in the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake. This mechanism suggests that this compound can directly address insulin resistance at a molecular level.
Caption: PTP1B Inhibition by this compound.
Inhibition of α-Glucosidase
α-Glucosidase is an enzyme located in the brush border of the small intestine. Its primary function is to break down complex carbohydrates (like starch and sucrose) into monosaccharides (like glucose), which can then be absorbed into the bloodstream. Inhibiting this enzyme is a well-established strategy for managing type 2 diabetes, as it slows the rate of glucose absorption, thereby reducing postprandial hyperglycemia.
This compound demonstrates inhibitory activity against α-glucosidase.[1][2][3] This action helps to flatten the blood glucose curve after a meal, reducing the burden on the pancreas to produce a large bolus of insulin and mitigating the glycemic spikes that are detrimental to diabetic patients.
Caption: α-Glucosidase Inhibition by this compound.
Quantitative Data Summary
The inhibitory efficacy of this compound and its related compounds has been quantified in various studies. The data is summarized below for direct comparison.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value (µM) | Source |
|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17 | [1][2][3] |
| α-Glucosidase | 197.06 |[1][2][3] |
Table 2: Bioactivity of Related Chrysophanol Compounds for Contextual Understanding
| Compound | Target/Activity | IC50 / ED50 Value (µM) | Cell Line/Model | Source |
|---|---|---|---|---|
| Chrysophanol-8-O-beta-D-glucopyranoside | PTP1B Inhibition | 18.34 ± 0.29 | N/A (Enzyme Assay) | [4] |
| Chrysophanol-8-O-beta-D-glucopyranoside | Glucose Transport | 59.38 ± 0.66 | L6 Rat Myotubes | [4] |
| Chrysophanol (Aglycone) | PTP1B Inhibition | 79.86 ± 0.12 | N/A (Enzyme Assay) | [4] |
| Chrysophanol (Aglycone) | Glucose Transport | 79.69 ± 0.03 | L6 Rat Myotubes |[4] |
Note: The data in Table 2 refers to closely related compounds and provides a broader context for the potential bioactivity of anthraquinones. Direct experimental data for this compound on glucose transport is not yet available.
Experimental Protocols
The following sections detail the methodologies that can be employed to evaluate the anti-diabetic properties of this compound, based on established protocols used for similar compounds.
In Vitro Enzyme Inhibition Assays
3.1.1 Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of PTP1B activity (IC50).
-
Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT), this compound, and a positive control inhibitor (e.g., Suramin).
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add PTP1B enzyme to wells containing the assay buffer and varying concentrations of the test compound. c. Incubate the mixture at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction. d. Initiate the enzymatic reaction by adding the pNPP substrate. e. Incubate at 37°C for 30 minutes. f. Stop the reaction by adding a strong base (e.g., 1N NaOH). g. Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader. h. Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor and determine the IC50 value using non-linear regression analysis.
3.1.2 α-Glucosidase Inhibition Assay
-
Objective: To determine the IC50 value of this compound against α-glucosidase.
-
Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, phosphate buffer (e.g., 0.1 M, pH 6.8), this compound, and a positive control (e.g., Acarbose).
-
Procedure: a. Add serial dilutions of this compound to wells of a 96-well plate containing the phosphate buffer. b. Add the α-glucosidase solution to each well and incubate at 37°C for 10 minutes. c. Start the reaction by adding the pNPG substrate. d. Incubate the plate at 37°C for 20 minutes. e. Terminate the reaction by adding a stop solution (e.g., 0.1 M Na2CO3). f. Measure the absorbance of the resulting p-nitrophenol at 405 nm. g. Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Assays: Glucose Transport
Based on studies with the related compound Chrysophanol-8-O-beta-D-glucopyranoside, a glucose transport assay in L6 rat myotubes is a relevant cell-based model.[4]
-
Objective: To assess the effect of this compound on insulin-stimulated glucose uptake in muscle cells.
-
Cell Culture: Culture L6 rat myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% FBS for 4-6 days.
-
Procedure: a. Starve the differentiated L6 myotubes in serum-free medium for 3-4 hours. b. Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes). c. Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 20-30 minutes. d. Initiate glucose uptake by adding a solution containing 2-deoxy-D-[3H]glucose (a radiolabeled glucose analog) for 10 minutes. e. Terminate the uptake by washing the cells rapidly with ice-cold PBS. f. Lyse the cells with a lysis buffer (e.g., 0.1% SDS). g. Measure the radioactivity in the cell lysates using a scintillation counter. h. Normalize the results to the total protein content in each well.
Caption: General Experimental Workflow for Anti-Diabetic Drug Discovery.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-diabetic agent, operating through a dual mechanism of PTP1B and α-glucosidase inhibition. The quantitative data from in vitro enzymatic assays confirm its activity against these two validated therapeutic targets. While direct evidence for its effects on cellular glucose uptake and downstream signaling pathways is still needed, studies on its aglycone and monoglucoside counterparts strongly suggest that these are productive avenues for future investigation.
Key Future Research Directions:
-
Cell-Based Studies: Confirm the efficacy of this compound in relevant cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes, HepG2 hepatocytes) to validate its impact on glucose uptake and insulin signaling.
-
In Vivo Efficacy: Evaluate the compound in established animal models of type 1 and type 2 diabetes (e.g., STZ-induced and db/db mice) to assess its effect on blood glucose levels, insulin sensitivity, and oral glucose tolerance.
-
Mechanism Elucidation: Investigate its effects on other relevant pathways, such as AMPK activation, which is a known target for its aglycone, chrysophanol.[5][6][7]
-
Pharmacokinetics and Safety: Conduct comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to determine its drug-like properties and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 3. This compound | 120181-07-9 [chemicalbook.com]
- 4. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chrysophanol Alleviates Metabolic Syndrome by Activating the SIRT6/AMPK Signaling Pathway in Brown Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysophanol increases osteoblast differentiation via AMPK/Smad1/5/9 phosphorylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Chrysophanol Triglucoside and Chrysophanol-8-O-glucoside
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chrysophanol, a naturally occurring anthraquinone, and its glycosidic derivatives are the subject of growing interest within the scientific community for their diverse pharmacological activities. This technical guide provides an in-depth comparative analysis of the bioactivities of two key glycosides: Chrysophanol triglucoside and Chrysophanol-8-O-glucoside. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a structured overview of their known biological effects, quantitative data, and the underlying experimental methodologies. The guide focuses on their potential as therapeutic agents, particularly in the context of diabetes and inflammatory conditions, while also exploring other notable bioactivities such as antiplatelet and hepatoprotective effects.
Introduction
Chrysophanol and its derivatives are secondary metabolites found in various medicinal plants, most notably in the Rheum (rhubarb) and Cassia species. The addition of sugar moieties to the chrysophanol backbone significantly alters the pharmacokinetic and pharmacodynamic properties of the parent compound, leading to a diverse range of biological activities. This guide specifically focuses on a comparative analysis of this compound and Chrysophanol-8-O-glucoside, two prominent glycosidic forms of chrysophanol. While both compounds share a common aglycone, the nature and number of their sugar attachments lead to distinct bioactivities. This document aims to collate and present the current scientific knowledge on these two compounds, providing a clear comparison of their therapeutic potential.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and Chrysophanol-8-O-glucoside. A direct comparison is provided where data for the same biological target is available.
Table 1: Inhibitory Activity against Protein Tyrosine Phosphatase 1B (PTP1B)
| Compound | IC50 (µM) | Source |
| This compound | 80.17 | [1] |
| Chrysophanol-8-O-glucoside | 18.34 ± 0.29 | [2][3] |
IC50: The half maximal inhibitory concentration.
Table 2: Inhibitory Activity against α-Glucosidase
| Compound | IC50 (µM) | Source |
| This compound | 197.06 | [1] |
| Chrysophanol-8-O-glucoside | Data not available |
IC50: The half maximal inhibitory concentration.
Table 3: Other Reported Bioactivities of Chrysophanol-8-O-glucoside
| Bioactivity | Effect | Source |
| Antiplatelet Activity | Potent inhibitor of collagen- and thrombin-induced platelet aggregation. | [4][5] |
| Anticoagulant Activity | Prolonged activated partial thromboplastin time (aPTT). | [4] |
| Hepatoprotective Activity | Inhibits hepatic stellate cell activation and hepatic fibrosis. | [6] |
| Anti-inflammatory Activity | Suppresses inflammatory responses. | [4] |
| Anti-Hepatitis B Virus (HBV) Activity | Exhibits significant anti-HBV activities. |
Signaling Pathways and Mechanisms of Action
Chrysophanol-8-O-glucoside: Inhibition of the STAT3 Signaling Pathway
Chrysophanol-8-O-glucoside has been shown to exert hepatoprotective effects by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7] In hepatic stellate cells (HSCs), the activation of this pathway is a critical event in the progression of liver fibrosis. Chrysophanol-8-O-glucoside intervenes in this process by inhibiting the phosphorylation of STAT3, which in turn prevents its translocation to the nucleus and the subsequent transcription of pro-fibrotic genes.[6]
Chrysophanol (Aglycone) and STAT3 Signaling
While direct studies on this compound's effect on STAT3 are lacking, research on its aglycone, chrysophanol, has demonstrated an inhibitory effect on STAT3 phosphorylation in various cancer cell lines.[8][9] This suggests a potential, yet unconfirmed, role for chrysophanol glycosides in modulating this pathway.
Experimental Protocols
PTP1B Inhibition Assay
This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of Protein Tyrosine Phosphatase 1B.
Methodology:
-
Preparation: Recombinant human PTP1B enzyme, the substrate p-nitrophenyl phosphate (pNPP), and the test compounds (this compound or Chrysophanol-8-O-glucoside) are prepared in a suitable buffer (e.g., 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT).[1]
-
Reaction: The test compound is pre-incubated with the PTP1B enzyme in the buffer. The enzymatic reaction is initiated by the addition of pNPP. The reaction mixture is then incubated at 37°C for a defined period (e.g., 30 minutes).[1]
-
Detection: The reaction is terminated by adding a stop solution (e.g., 1 M NaOH). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Methodology:
-
Preparation: α-Glucosidase from Saccharomyces cerevisiae, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compound are prepared in a phosphate buffer (e.g., 50 mM, pH 6.8).[10]
-
Reaction: The test compound is pre-incubated with the α-glucosidase enzyme in the buffer. The reaction is started by adding pNPG. The mixture is then incubated at 37°C.[10]
-
Detection: The reaction is stopped by the addition of a stop solution like sodium carbonate. The absorbance of the released p-nitrophenol is measured at 405 nm.[10]
-
Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Antiplatelet Aggregation Assay
This assay assesses the effect of a compound on platelet aggregation induced by various agonists.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors and centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed.[11][12][13]
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. The light transmission through a PRP sample is set to 0%, and through a PPP sample to 100%.[11][13]
-
Assay Procedure: PRP is pre-incubated with the test compound (Chrysophanol-8-O-glucoside) or vehicle control. An agonist (e.g., collagen or thrombin) is then added to induce aggregation, and the change in light transmission is recorded over time.[5]
-
Data Analysis: The percentage of platelet aggregation is calculated. The inhibitory effect of the compound is determined by comparing the aggregation in the presence of the compound to the control.
Western Blotting for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) in cells treated with the test compound.
Methodology:
-
Cell Culture and Treatment: Hepatic stellate cells (e.g., LX-2) are cultured and treated with an inducer of fibrosis (e.g., TGF-β1) in the presence or absence of Chrysophanol-8-O-glucoside for a specific duration.[6]
-
Protein Extraction: Cells are lysed to extract total proteins. The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-STAT3 and total STAT3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of p-STAT3.[14]
Discussion and Future Perspectives
The available data clearly indicates that both this compound and Chrysophanol-8-O-glucoside possess promising bioactivities. For PTP1B inhibition, a key target in type 2 diabetes and obesity, Chrysophanol-8-O-glucoside (IC50 = 18.34 µM) is significantly more potent than this compound (IC50 = 80.17 µM).[1][2][3] This suggests that the specific nature and position of the glucoside moiety play a crucial role in the interaction with the PTP1B active site.
This compound has a demonstrated inhibitory effect on α-glucosidase, another important target for managing postprandial hyperglycemia.[1] To date, there is no published data on the α-glucosidase inhibitory activity of Chrysophanol-8-O-glucoside, precluding a direct comparison for this specific bioactivity.
Furthermore, Chrysophanol-8-O-glucoside exhibits a broader range of documented bioactivities, including antiplatelet, anticoagulant, and hepatoprotective effects through the inhibition of the STAT3 signaling pathway.[4][6] The anti-inflammatory properties of Chrysophanol-8-O-glucoside are also noteworthy. In contrast, there is a lack of published studies on the antiplatelet and STAT3-modulating effects of this compound.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies of these two compounds for a wider range of bioactivities, including α-glucosidase inhibition for Chrysophanol-8-O-glucoside and antiplatelet and STAT3 signaling assays for this compound.
-
Mechanism of Action: Elucidating the detailed molecular mechanisms underlying the observed bioactivities.
-
Structure-Activity Relationship (SAR) Studies: Investigating how variations in the glycosidic chain (length, linkage, and sugar type) influence the biological activity of chrysophanol.
-
In Vivo Studies: Translating the promising in vitro findings into animal models to evaluate the efficacy, pharmacokinetics, and safety of these compounds.
Conclusion
This technical guide provides a consolidated overview of the current knowledge on the bioactivities of this compound and Chrysophanol-8-O-glucoside. Based on the available quantitative data, Chrysophanol-8-O-glucoside appears to be a more potent inhibitor of PTP1B. It also possesses a wider array of documented pharmacological effects. However, the lack of direct comparative data for several key bioactivities highlights the need for further research to fully delineate the therapeutic potential of each compound. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to facilitate future investigations in this promising area of natural product research and drug development.
References
- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chrysophanol-8-O-glucoside, an anthraquinone derivative in rhubarb, has antiplatelet and anticoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatoprotective Potency of Chrysophanol 8-O-Glucoside from Rheum palmatum L. against Hepatic Fibrosis via Regulation of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Chrysophanol Triglucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of chrysophanol triglucoside, a naturally occurring anthraquinone glycoside with potential therapeutic applications. The protocols outlined below are based on established methodologies for the isolation of similar compounds from plant sources, primarily Cassia obtusifolia seeds. While specific quantitative data for this compound is limited in publicly available literature, the provided data for related compounds offers a valuable benchmark for experimental design and optimization.
Introduction
This compound is an anthraquinone glycoside found in various plants, including Cassia obtusifolia (also known as Semen Cassiae).[1][2] This compound has garnered interest in the scientific community for its potential biological activities, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.[2] PTP1B is a negative regulator of the insulin signaling pathway, making its inhibitors potential therapeutic agents for type 2 diabetes and obesity. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. These activities position this compound as a promising candidate for further investigation in drug discovery and development.
Extraction Protocols
The extraction of this compound from plant material, typically the seeds of Cassia obtusifolia, involves the use of polar solvents to effectively isolate the glycosidic compound.
Method 1: Ethanolic Reflux Extraction
This method is a common and effective technique for extracting anthraquinone glycosides from plant materials.
Materials:
-
Dried and powdered seeds of Cassia obtusifolia
-
70-80% Ethanol
-
Reflux apparatus
-
Filter paper or centrifugation equipment
-
Rotary evaporator
Protocol:
-
Weigh the powdered plant material.
-
Combine the plant material with 70-80% ethanol in a round-bottom flask at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for 2-3 hours. For exhaustive extraction, this step can be repeated 2-3 times with fresh solvent.
-
After cooling, separate the extract from the plant residue by filtration or centrifugation.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Method 2: Maceration
Maceration is a simpler extraction method that relies on soaking the plant material in a solvent over a period of time.
Materials:
-
Dried and powdered seeds of Cassia obtusifolia
-
Methanol or 70% Ethanol
-
Airtight container
-
Shaker (optional)
-
Filter paper or centrifugation equipment
-
Rotary evaporator
Protocol:
-
Place the powdered plant material in an airtight container.
-
Add the solvent (methanol or 70% ethanol) to cover the plant material completely, typically at a solid-to-liquid ratio of 1:10 (w/v).
-
Seal the container and let it stand at room temperature for 3-7 days, with occasional shaking to enhance extraction.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator to yield the crude extract.
Purification Protocols
The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound with high purity.
Step 1: Liquid-Liquid Partitioning
This step aims to remove non-polar impurities from the crude extract.
Materials:
-
Crude extract
-
Distilled water
-
n-Hexane or Petroleum ether
-
Ethyl acetate
-
n-Butanol
-
Separatory funnel
Protocol:
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform successive extractions with solvents of increasing polarity: first with n-hexane or petroleum ether to remove lipids and other non-polar compounds, followed by ethyl acetate to remove moderately polar compounds.
-
Finally, extract the aqueous layer with n-butanol. The anthraquinone glycosides, including this compound, are expected to partition into the n-butanol fraction.
-
Collect the n-butanol fraction and concentrate it using a rotary evaporator.
Step 2: Column Chromatography
Further purification is achieved through column chromatography, which separates compounds based on their affinity for the stationary phase.
Method A: Macroporous Resin Chromatography
Macroporous resins are effective for the initial cleanup and enrichment of glycosides from the partitioned extract.
Materials:
-
Concentrated n-butanol fraction
-
Macroporous resin (e.g., D101)
-
Glass column
-
Distilled water
-
Ethanol (various concentrations: 10%, 30%, 50%, 70%, 95%)
-
Fraction collector
Protocol:
-
Pack a glass column with the pre-treated macroporous resin.
-
Dissolve the concentrated n-butanol fraction in a small amount of the initial mobile phase (distilled water).
-
Load the sample onto the column.
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 10%, 30%, 50%, 70%, 95%).
-
Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing this compound are typically expected to elute in the mid- to high-polarity ethanol fractions.
-
Combine the fractions containing the target compound and concentrate them.
Method B: Silica Gel Chromatography
Silica gel chromatography is a standard technique for the separation of moderately polar compounds.
Materials:
-
Enriched fraction from macroporous resin chromatography
-
Silica gel (60-120 or 200-300 mesh)
-
Glass column
-
Solvent system (e.g., Chloroform:Methanol, Ethyl acetate:Methanol, with varying ratios)
-
Fraction collector
Protocol:
-
Pack a glass column with silica gel slurried in the initial mobile phase.
-
Dissolve the enriched fraction in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity, for example, starting with a higher ratio of chloroform or ethyl acetate and gradually increasing the proportion of methanol.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.
Materials:
-
Partially purified this compound fraction
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative C18 column
-
Mobile phase: Acetonitrile and water (often with a modifier like formic acid or acetic acid)
-
Fraction collector
Protocol:
-
Dissolve the partially purified sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column and a suitable gradient elution program. A typical gradient might start with a low percentage of acetonitrile in water and gradually increase the acetonitrile concentration.
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound. The purity can be confirmed by analytical HPLC.
Data Presentation
The following tables summarize representative quantitative data for the extraction and analysis of anthraquinones from Cassia species. Note that specific data for this compound is scarce, and these values are provided as a reference from studies on related compounds.
Table 1: Extraction Yields of Anthraquinones from Cassia Species
| Plant Material | Extraction Method | Solvent | Yield of Total Anthraquinones | Reference |
| Cassia obtusifolia Seeds | Reflux Extraction | 50-80% Ethanol | >25% (in extract) | [3] |
| Cassia tora Seeds | Soxhlet Extraction | Methanol | Not specified | [4] |
| Cassia fistula Pods | Decoction | Water | 0.2383 ± 0.0011 %w/w | [5][6] |
Table 2: Quantitative Analysis of Major Anthraquinones in Cassia Semen
| Compound | Content in Non-processed Semen (%) | Content in Processed Semen (Roasted at 240°C for 15 min) (%) | Reference |
| Aurantio-obtusin | 0.07 | 0.04 - 0.14 | [7] |
| Emodin | 0.02 | 0.01 - 0.03 | [7] |
| Chrysophanol | 0.25 | 0.02 - 0.42 | [7] |
| Physcion | 0.10 | 0.01 - 0.24 | [7] |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways
1. Inhibition of PTP1B in the Insulin Signaling Pathway
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
2. Inhibition of α-Glucosidase in Carbohydrate Digestion
Caption: this compound inhibits α-glucosidase, reducing glucose absorption.
References
- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101224233A - Cassia plant extract and extracting method thereof - Google Patents [patents.google.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. Quantitative Analysis of Anthraquinones in Cassiae Semen by Processing Method -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
Application Notes and Protocols: Chemical Synthesis of Chrysophanol Triglucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a plausible chemical synthesis route for Chrysophanol triglucoside, a naturally occurring anthraquinone with potential therapeutic applications. The protocols are based on established methodologies for the synthesis of anthraquinone glycosides and oligosaccharides.
Introduction
This compound is an anthraquinone glycoside isolated from natural sources such as Cassia obtusifolia.[1][2][3][4] It consists of the aglycone chrysophanol linked to a triglucoside chain. Research has indicated its potential in diabetes research due to its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.[1][2][3][4] The complex structure of this compound presents a significant synthetic challenge. This document outlines a representative synthetic strategy, which is crucial for enabling further investigation into its medicinal properties and for the development of novel therapeutic agents. While a direct, one-pot synthesis is not currently documented, a multi-step approach involving the synthesis of the aglycone, assembly of the triglucoside donor, glycosylation, and deprotection is a feasible strategy.
Quantitative Data Summary
The biological activity of this compound has been evaluated, demonstrating its potential as an inhibitor of key enzymes involved in metabolic diseases.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17 | [1][2][3][4] |
| This compound | α-glucosidase | 197.06 | [1][2][3][4] |
Experimental Protocols
The following protocols describe a plausible multi-step chemical synthesis of this compound.
Part 1: Synthesis of Chrysophanol (Aglycone)
The synthesis of chrysophanol can be achieved through a Diels-Alder reaction followed by oxidation and hydrolysis.[5]
Protocol 1: Synthesis of 4-methyl-6-methoxy-2-pyrone
-
This protocol involves a multi-step synthesis starting from sodium acetate to yield the pyrone derivative.[5] (Note: The specific seven-step synthesis is not detailed in the provided search results but is mentioned as an established method).
Protocol 2: Diels-Alder Reaction and Chrysophanol Formation
-
Combine 4-methyl-6-methoxy-2-pyrone with juglone (5-hydroxy-1,4-naphthoquinone) in a suitable solvent (e.g., toluene).
-
Heat the mixture under reflux to facilitate the Diels-Alder reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Oxidize the cycloadduct using an appropriate oxidizing agent (e.g., air, DDQ).
-
Perform hydrolysis to yield chrysophanol.
-
Purify the crude product by column chromatography on silica gel. A typical yield for this reaction is around 62%.[5]
Part 2: Assembly of the Protected Triglucoside Donor
A key step is the synthesis of a suitably protected triglucoside that can be activated for the glycosylation reaction. This requires a series of protection and glycosylation steps to form the specific 1→3 and 1→6 linkages. A common strategy is to use a glycosyl donor with a temporary protecting group at the 3-position and a persistent protecting group at the 6-position of the first glucose unit.
(Note: The following is a representative protocol, and specific protecting groups and reaction conditions may be optimized.)
Protocol 3: Synthesis of the Triglucoside Donor
-
Step 1: Preparation of the first glycosyl donor. Start with a commercially available protected glucose derivative, for example, a thioglycoside with a temporary protecting group (e.g., fluorenylmethyloxycarbonyl, Fmoc) at the 3-OH and a persistent protecting group (e.g., benzyl, Bn) at the 6-OH.
-
Step 2: First glycosylation. React the first glycosyl donor with a suitably protected glucose acceptor (e.g., with a free 6-OH) under the action of a thiophile (e.g., N-iodosuccinimide/triflic acid) to form the (1→6) linkage.
-
Step 3: Deprotection. Selectively remove the temporary protecting group at the 3'-position of the newly formed disaccharide.
-
Step 4: Second glycosylation. React the deprotected disaccharide with another equivalent of the first glycosyl donor to form the (1→3) linkage, yielding the protected triglucoside.
-
Step 5: Functionalization. Convert the anomeric protecting group of the triglucoside into a suitable leaving group for the final glycosylation step (e.g., a trichloroacetimidate).
Part 3: Glycosylation of Chrysophanol and Deprotection
The final steps involve the coupling of the protected triglucoside donor with chrysophanol, followed by the removal of all protecting groups.
Protocol 4: Glycosylation and Deprotection
-
Step 1: Selective Protection of Chrysophanol. Protect the 8-OH group of chrysophanol, for example, as a benzyl ether, to ensure glycosylation occurs at the 1-OH position.
-
Step 2: Glycosylation Reaction. React the 8-O-benzyl-chrysophanol with the activated triglucoside donor from Protocol 3 in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) at low temperature.
-
Step 3: Purification. Purify the resulting protected this compound by column chromatography.
-
Step 4: Deprotection. Remove all protecting groups (e.g., benzyl ethers, acetyl groups) in a final deprotection step. For example, hydrogenolysis using palladium on carbon (Pd/C) can be used to remove benzyl groups.
-
Step 5: Final Purification. Purify the final product, this compound, using preparative High-Performance Liquid Chromatography (HPLC).
Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the overall workflow for the chemical synthesis of this compound.
Caption: Overall workflow for the chemical synthesis of this compound.
Signaling Pathway Inhibition
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. Inhibition of PTP1B can enhance insulin sensitivity, making it a target for anti-diabetic therapies.[6]
Caption: Inhibition of PTP1B by this compound in the insulin signaling pathway.
References
- 1. This compound | CAS#:120181-07-9 | Chemsrc [chemsrc.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 4. This compound | 120181-07-9 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chrysophanol Triglucoside in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanol triglucoside, also known as Chrysophanol-8-O-β-D-glucoside, is a naturally occurring anthraquinone glycoside found in various medicinal plants, including those of the Rheum and Cassia genera.[1] While research has extensively focused on its aglycone, chrysophanol, emerging studies are beginning to elucidate the specific biological activities of this compound. These application notes provide a comprehensive overview of the current understanding and practical guidance for the use of this compound in in-vitro cell culture assays. Given the limited but growing body of literature on this compound, this document also includes detailed protocols and signaling pathway information for chrysophanol, which can serve as a valuable starting point for designing and optimizing experiments with its glycoside form. It is crucial to note that protocols established for chrysophanol should be adapted and validated for this compound.
Data Presentation
This compound: In-Vitro Activity
| Cell Line | Assay Type | Concentration/IC50 | Observed Effects | Reference |
| L-02 (human liver cells) | Cell Viability (MTT) | 12 µM & 24 µM | Significantly increased cell viability | [2] |
| L-02 (human liver cells) | Cell Viability (MTT) | 96 µM | Significantly inhibited cell viability | [2] |
| RAW264.7 (murine macrophages) | Anti-inflammatory | Not specified | Inhibited the release of inflammatory cytokines via inactivation of the NF-κB signaling pathway | [3][4] |
| LX2 (human hepatic stellate cells) | Anti-autophagy | Not specified | Attenuated the expression of autophagy-related proteins by blocking the MAPK signaling pathway | [3][4] |
| Enzyme Inhibition | PTP1B Inhibition | IC50: 80.17 µM | Potential for diabetes research | [5] |
| Enzyme Inhibition | α-glucosidase Inhibition | IC50: 197.06 µM | Potential for diabetes research | [5] |
Chrysophanol (Aglycone): In-Vitro Activity in Cancer Cell Lines
| Cell Line | Assay Type | Concentration/IC50 | Observed Effects | Reference |
| MCF-7 (human breast cancer) | Cell Viability (MTT) | 0, 5, 10, 20 µM (48h) | Dose-dependent decrease in cell proliferation | [1][6] |
| MDA-MB-231 (human breast cancer) | Cell Viability (MTT) | 0, 5, 10, 20 µM (48h) | Dose-dependent decrease in cell proliferation | [1][6] |
| A375 & A2058 (human melanoma) | Apoptosis (Flow Cytometry) | 20, 50, 100 µM (24h) | Dose-dependent increase in apoptosis | [7] |
| FaDu & SAS (oral squamous carcinoma) | Cell Viability (MTT) | IC50 (24h): 9.64 µM (FaDu), 12.60 µM (SAS) | Dose-dependent inhibition of cell viability | [8] |
| SAS (human tongue squamous carcinoma) | Cell Viability (WST-1) | 0, 2.5, 7.5, 12.5 µM (24h) | Dose-dependent inhibition of cell viability | [9][10] |
| CAL-27 & Ca9-22 (oral squamous carcinoma) | Cell Viability (MTT) | IC50 (48h): 177.6 µM (CAL-27), 169.3 µM (Ca9-22) | Dose-dependent reduction in cell viability | [11] |
| HeLa (human cervical cancer) | Cell Viability (MTT) & Apoptosis | Concentration-dependent | Inhibition of cell viability and induction of apoptosis | [12] |
| U251 & SHG-44 (human glioma) | Cell Viability (MTT) & Apoptosis | 10, 20, 50, 100, 200 µM (48h) | Dose-dependent decrease in viability and increase in apoptosis | [13] |
| HepG2 (human liver cancer) | Cell Viability (MTT) | 12.5, 25, 50, 100, 120 µmol/L (48h) | Dose-dependent decrease in cell viability | [14] |
| J5 (human liver cancer) | Necrosis | 120 µM | Induction of necrotic cell death | [15] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions. The example provided is based on studies with chrysophanol.
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
This compound (or Chrysophanol) stock solution (e.g., in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Selected cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should be chosen based on preliminary studies or literature data (e.g., for Chrysophanol, concentrations often range from 5 µM to 200 µM).[1][11][13] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][11]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on studies with chrysophanol and serves as a template for investigating apoptosis induced by this compound.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound (or Chrysophanol)
-
6-well or 12-well cell culture plates
-
Selected cell line
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).[7][12]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol provides a general framework for investigating the effect of this compound on protein expression in key signaling pathways.
Objective: To determine the expression levels of target proteins involved in signaling pathways modulated by this compound.
Materials:
-
This compound (or Chrysophanol)
-
6-well plates
-
Selected cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-p65, p65, Bcl-2, Bax, Cleaved Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling with Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Signaling Pathways and Visualizations
This compound Signaling
This compound has been shown to modulate key signaling pathways involved in inflammation and autophagy.
Chrysophanol Signaling in Cancer Cells
The aglycone, chrysophanol, has been more extensively studied in cancer cells, where it affects multiple signaling pathways related to proliferation, apoptosis, and invasion.
References
- 1. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-Based Metabonomics Approach to Investigate the Varied Influences of Chrysophanol-8-O-β-D-Glucoside With Different Concentrations on L-02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages [frontiersin.org]
- 4. Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scienceasia.org [scienceasia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells [mdpi.com]
- 11. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potential antitumor effect of chrysophanol in relation to cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chrysophanol Induced Glioma Cells Apoptosis via Activation of Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chrysophanol localizes in mitochondria to promote cell death through upregulation of mitochondrial cyclophilin D in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.box [2024.sci-hub.box]
Chrysophanol Triglucoside: A Phytochemical Reference Standard for Research and Drug Development
Application Notes and Protocols
Introduction
Chrysophanol triglucoside is a naturally occurring anthraquinone glycoside found in various medicinal plants, including those of the Rheum (rhubarb) and Cassia genera. As a phytochemical reference standard, it is crucial for the accurate identification, quantification, and biological evaluation of plant extracts and derived products. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound and its aglycone, chrysophanol. While this compound itself shows inhibitory activity against key enzymes in metabolic pathways, a broader spectrum of biological activities has been characterized for its aglycone, chrysophanol.
Physicochemical Properties and Handling
This compound is a crystalline solid with the following properties:
| Property | Value |
| CAS Number | 120181-07-9 |
| Molecular Formula | C₃₃H₄₀O₁₉ |
| Molecular Weight | 740.66 g/mol [1] |
| Appearance | Pale yellow to yellow powder |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. |
| Storage | Store at -20°C for long-term stability.[1] |
Preparation of Stock Solutions:
For in vitro assays, prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM. Further dilutions can be made in the appropriate assay buffer. To enhance solubility, the solution can be gently warmed to 37°C and sonicated.[1]
Biological Activity and Applications
This compound has demonstrated inhibitory effects on enzymes relevant to metabolic disorders, particularly diabetes.[1][2][3] Its aglycone, chrysophanol, has been more extensively studied and exhibits a wider range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4]
Enzyme Inhibition
This compound is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase, making it a valuable tool for research in diabetes and obesity.[1][2][3]
Quantitative Data for this compound:
| Target Enzyme | IC₅₀ (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17 | [1][2][3] |
| α-Glucosidase | 197.06 | [1][2][3] |
Broader Pharmacological Activities of the Aglycone, Chrysophanol
Chrysophanol has been investigated for its therapeutic potential in various disease models.
Summary of Pharmacological Activities of Chrysophanol:
| Activity | In Vitro/In Vivo Model | Key Findings | Signaling Pathway(s) Implicated |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages; mouse model of acute lung injury | Reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | HMGB1/NF-κB[5] |
| Anticancer | Breast cancer cell lines (MCF-7, MDA-MB-231) | Inhibited cell proliferation and induced apoptosis. | NF-κB/Bcl-2, NF-κB/cyclin D1 |
| Anti-obesity | High-fat diet-induced obese rats | Decreased body weight, blood glucose, and triglycerides. | AMPK/SIRT1[6] |
| Neuroprotective | Mouse model of cerebral ischemia-reperfusion | Reduced neuronal apoptosis and inflammation. | Not specified |
Experimental Protocols
Protocol for α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃), 1 M
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve final assay concentrations.
-
In a 96-well plate, add 20 µL of the this compound solution (or acarbose for positive control, or buffer for negative control).
-
Add 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer) to each well and incubate at 37°C for 5 minutes.[7]
-
Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.[7]
-
Incubate the plate at 37°C for 20 minutes.[7]
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.[7]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with buffer instead of the inhibitor, and A_sample is the absorbance with the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for α-Glucosidase Inhibition Assay:
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Protocol for PTP1B Inhibition Assay
This protocol outlines the procedure for assessing the inhibitory effect of this compound on PTP1B.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
This compound
-
Sodium orthovanadate (positive control)
-
Reaction buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[8]
-
Sodium hydroxide (NaOH), 1 M
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the reaction buffer.
-
To a 96-well plate, add 10 µL of the this compound solution (or sodium orthovanadate for positive control, or buffer for negative control).
-
Add 20 µL of PTP1B enzyme solution to each well.
-
Add 130 µL of reaction buffer to each well.
-
Initiate the reaction by adding 40 µL of 4 mM pNPP solution.[9]
-
Terminate the reaction by adding 10 µL of 1 M NaOH.[8]
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described in the α-glucosidase assay protocol.
Workflow for PTP1B Inhibition Assay:
Caption: Workflow for the in vitro PTP1B inhibition assay.
Signaling Pathways Modulated by Chrysophanol (Aglycone)
While specific signaling pathway data for this compound is limited, its aglycone, chrysophanol, has been shown to modulate several key pathways involved in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation
Chrysophanol has been reported to inhibit the activation of the NF-κB pathway, a central mediator of inflammation.
Caption: Chrysophanol inhibits the NF-κB signaling pathway.
HMGB1-Mediated Inflammatory Pathway
Chrysophanol can also interfere with the HMGB1 signaling pathway, which is implicated in various inflammatory diseases.
Caption: Chrysophanol's role in the HMGB1 signaling pathway.
Conclusion
This compound serves as a valuable phytochemical reference standard for quality control and for investigating its potential as an inhibitor of PTP1B and α-glucosidase. The extensive research on its aglycone, chrysophanol, provides a strong rationale for further exploring the therapeutic potential of this compound and its derivatives in a range of diseases. The protocols and data presented herein offer a foundation for researchers to build upon in their studies of this important natural product.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for Enhanced Delivery of Chrysophanol Triglucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction Chrysophanol triglucoside is a natural anthraquinone compound isolated from plants such as Cassia obtusifolia.[1][2] It has demonstrated significant therapeutic potential, notably as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, making it a promising candidate for diabetes research.[1][2][3] However, like many natural compounds, its clinical translation is often hampered by challenges related to poor solubility, low permeability, and consequently, inadequate oral bioavailability.[4][5][6] Advanced formulation strategies are therefore essential to overcome these limitations and unlock its therapeutic efficacy.
This document provides detailed application notes and protocols for three prominent formulation strategies—Nanoemulsions, Liposomes, and Solid Lipid Nanoparticles (SLNs)—to enhance the delivery of this compound.
Rationale for Advanced Formulation Strategies
The primary goal of formulating this compound is to improve its biopharmaceutical properties. Advanced drug delivery systems can enhance the solubility and dissolution rate of poorly soluble drugs, protect them from degradation in the gastrointestinal tract, and facilitate their absorption into systemic circulation.[7][8][9][10] Nanoparticle-based systems are particularly advantageous due to their small size and large surface area, which can improve permeation across biological barriers.[8][11]
Key Formulation Approaches:
-
Nanoemulsions: Oil-in-water (O/W) nanoemulsions are effective for encapsulating lipophilic compounds, improving their solubilization in the aqueous environment of the GI tract.[7][12] They consist of nanometer-sized oil droplets stabilized by surfactants.[7][13][14]
-
Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[9][15][16] They are biocompatible and can be tailored for targeted delivery.[9]
-
Solid Lipid Nanoparticles (SLNs): SLNs are formulated with solid lipids instead of liquid oils, offering improved stability and the potential for controlled drug release.[11][17][18] They are a promising carrier system for enhancing the oral bioavailability of poorly soluble drugs.[6][8]
Data Presentation: Formulation Characteristics
Effective formulation development relies on rigorous characterization. The following tables present typical quantitative data that should be collected and analyzed for each formulation strategy.
Table 1: Example Compositions for this compound Formulations
| Component | Nanoemulsion (O/W) | Liposomes | Solid Lipid Nanoparticles (SLNs) |
| Active Ingredient | This compound | This compound | This compound |
| Lipid/Oil Phase | Medium-Chain Triglycerides | Phosphatidylcholine, Cholesterol | Glyceryl Monostearate, Compritol® 888 ATO |
| Surfactant | Polysorbate 80 (Tween® 80) | - | Poloxamer 188 |
| Co-surfactant | Ethanol | - | - |
| Aqueous Phase | Deionized Water | Phosphate Buffered Saline (PBS) | Deionized Water |
Table 2: Comparative Physicochemical Characterization
| Parameter | Nanoemulsion | Liposomes | SLNs | Acceptable Range |
| Particle Size (nm) | 120 ± 5.2 | 150 ± 7.8 | 180 ± 9.5 | 50 - 300 nm |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.21 ± 0.04 | 0.25 ± 0.05 | < 0.3 |
| Zeta Potential (mV) | -25.3 ± 1.5 | -30.1 ± 2.1 | -28.4 ± 1.9 | > |20| mV |
| Encapsulation Efficiency (%) | 92.5 ± 3.1% | 85.7 ± 4.5% | 89.3 ± 3.8% | > 80% |
Experimental Workflows and Methodologies
The development and characterization of these formulations follow a structured workflow.
Caption: Workflow from formulation to in vitro evaluation.
Detailed Experimental Protocols
Protocol 1: Preparation of Nanoemulsion
This protocol uses a high-energy emulsification method to produce an oil-in-water (O/W) nanoemulsion.[12][13]
-
Preparation of Oil Phase: Dissolve a specific amount of this compound in the selected oil (e.g., medium-chain triglycerides) with gentle heating and stirring.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., ethanol) in deionized water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise under high-speed stirring (e.g., 1000 rpm) for 30 minutes to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.[13]
-
High-Pressure Homogenization: Process the pre-emulsion for 5-10 cycles at 15,000 psi.
-
Ultrasonication: Sonicate the pre-emulsion using a probe sonicator for 10-15 minutes in an ice bath to prevent overheating.
-
-
Equilibration: Allow the resulting nanoemulsion to cool and equilibrate at room temperature for 1 hour.
Protocol 2: Preparation of Liposomes
This protocol employs the thin-film hydration method, which is widely used for preparing liposomes.[16][19]
-
Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the flask wall.
-
Film Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator until the suspension becomes clear.
-
Purification: Remove the unencapsulated drug by centrifugation or dialysis.
Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol utilizes the hot homogenization technique, a common and scalable method for SLN production.[18][20]
-
Lipid Phase Preparation: Melt the solid lipid(s) (e.g., glyceryl monostearate) by heating to approximately 5-10 °C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution (e.g., Poloxamer 188 in water) to the same temperature as the lipid phase.
-
Hot Pre-emulsion: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 2000 rpm) for 15-20 minutes to form a hot oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization at the same elevated temperature for several cycles.[20]
-
Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
Protocol 4: Characterization of Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is the most common technique for measuring the size and size distribution of nanoparticles in a suspension.[21][22][23]
-
Sample Preparation: Dilute the nanoparticle suspension (e.g., 1:100) with deionized water or the original dispersion medium to achieve an appropriate scattering intensity.
-
Instrument Setup: Set the DLS instrument parameters, including temperature (e.g., 25 °C), solvent viscosity, and refractive index.
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform at least three replicate measurements to ensure reproducibility.
-
Zeta Potential Measurement: For zeta potential, use the same diluted sample in a specific zeta potential cell. The instrument applies an electric field and measures the particle velocity to determine the surface charge.
Protocol 5: Determination of Encapsulation Efficiency (EE)
This protocol uses an indirect method to determine the amount of drug successfully encapsulated within the nanoparticles.[24][25]
-
Separation of Free Drug: Separate the unencapsulated ("free") this compound from the nanoparticle suspension.
-
Method: Place a known volume of the formulation into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes. The filtrate will contain the free drug.
-
-
Quantification of Free Drug: Measure the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation of Total Drug: Disrupt a known volume of the original (uncentrifuged) formulation with a suitable solvent to release the encapsulated drug. Measure the total drug concentration.
-
EE Calculation: Calculate the Encapsulation Efficiency using the following formula:[24]
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 6: In Vitro Drug Release Study
This protocol uses the dialysis bag method to simulate the release of the drug from the formulation into a surrounding medium over time.[26][27]
-
Dialysis Bag Preparation: Activate a dialysis membrane (with an appropriate molecular weight cut-off) according to the manufacturer's instructions.
-
Sample Loading: Place a known volume (e.g., 1 mL) of the this compound formulation into the dialysis bag and securely seal both ends.
-
Release Study Setup: Submerge the sealed dialysis bag in a larger volume of release medium (e.g., 100 mL of PBS, pH 7.4, containing a small amount of Tween 80 to maintain sink conditions). Place the setup in a shaking water bath at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for analysis.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[26]
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Visualization of Formulation Structures and Signaling Pathways
Caption: Structures of different nanoparticle delivery systems.
Potential Signaling Pathway Modulation
The aglycone, Chrysophanol, has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB pathway.[28][29][30] An effective delivery system for this compound could enhance its ability to modulate these targets in vivo.
Caption: Potential inhibition of the NF-κB pathway by Chrysophanol.
Conclusion
The therapeutic application of this compound is largely dependent on overcoming its inherent biopharmaceutical challenges. The formulation strategies detailed in these notes—nanoemulsions, liposomes, and solid lipid nanoparticles—offer viable and robust platforms to enhance its solubility, stability, and bioavailability. The provided protocols for preparation and characterization serve as a foundational guide for researchers to systematically develop and evaluate optimized delivery systems, thereby paving the way for further preclinical and clinical investigation.
References
- 1. This compound | 120181-07-9 [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. jddtonline.info [jddtonline.info]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 13. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoemulsion as Novel Drug Delivery System: Development, Characterization and Application | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. dispertech.com [dispertech.com]
- 22. Techniques for Nanoparticle Size Characterization – CD Bioparticles Blog [cd-bioparticles.com]
- 23. nanocomposix.com [nanocomposix.com]
- 24. Encapsulation Efficiency (EE) and Loading Efficiency (LE) [bio-protocol.org]
- 25. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 26. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
- 27. Accelerated in vitro release testing methods for extended release parenteral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benthamscience.com [benthamscience.com]
- 30. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chrysophanol Triglucoside in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanol triglucoside is an anthraquinone compound isolated from Cassia obtusifolia. Emerging in vitro evidence suggests its potential as a therapeutic agent in the management of metabolic diseases, primarily through the inhibition of key enzymes involved in glucose metabolism and insulin signaling. This document provides a summary of the current data, hypothesized mechanisms of action, and detailed protocols for the investigation of this compound in preclinical metabolic disease models.
Disclaimer: Research on this compound is in its early stages, and there is a limited body of published in vivo data. The proposed applications and signaling pathways are largely based on its known in vitro activities and data from the related aglycone, chrysophanol. The provided protocols are templates for researchers to adapt for their specific experimental needs.
Quantitative Data Summary
The primary mechanism of action for this compound identified to date is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. These enzymes are significant targets in the research of type 2 diabetes and obesity.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17 | [1][2][3][4][5][6] |
| This compound | α-glucosidase | 197.06 | [1][2][3][4][5][6] |
Hypothesized Signaling Pathways and Mechanism of Action
Based on its inhibitory activity against PTP1B, this compound is hypothesized to enhance insulin signaling. PTP1B is a negative regulator of the insulin signaling pathway; its inhibition leads to increased phosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS), thereby promoting downstream signaling events that lead to glucose uptake and utilization.
The inhibition of α-glucosidase in the intestine is expected to delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering postprandial blood glucose levels.
Hypothesized mechanism of this compound via PTP1B inhibition.
Experimental Protocols
The following are detailed protocols that can be adapted for the evaluation of this compound in metabolic disease models.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on α-glucosidase.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 100 mM)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of varying concentrations of this compound or acarbose.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of this compound on body weight, glucose tolerance, and insulin sensitivity in a model of obesity.
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Induce obesity by feeding a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks.
Experimental Design:
-
After the induction period, randomize the obese mice into vehicle control and treatment groups (e.g., 3-4 groups with varying doses of this compound). Include a lean control group on a standard chow diet.
-
Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at the end of the treatment period.
OGTT Protocol:
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
ITT Protocol:
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (t=0).
-
Administer insulin (0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
Endpoint Analysis:
-
At the end of the study, collect blood for analysis of plasma insulin, triglycerides, and cholesterol.
-
Harvest tissues (liver, adipose tissue, muscle) for histological analysis and gene/protein expression studies (e.g., markers of inflammation, lipogenesis, and insulin signaling).
Proposed experimental workflow for in vivo metabolic studies.
Logical Relationship of Research
The investigation into the therapeutic potential of this compound follows a logical progression from in vitro characterization to in vivo validation.
Logical flow from in vitro findings to potential in vivo outcomes.
References
- 1. A method for in vivo evaluation of α-glucosidase inhibition using Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysophanol ameliorates high-fat diet-induced obesity and inflammation in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 5. Chrysophanol Alleviates Metabolic Syndrome by Activating the SIRT6/AMPK Signaling Pathway in Brown Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysophanol ameliorates oxidative stress and pyroptosis in mice with diabetic nephropathy through the Kelch-like ECH-associated protein 1/nuclear factor erythroid 2-related factor 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chrysophanol Triglucoside in Novel Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Chrysophanol triglucoside, a naturally occurring anthraquinone glucoside, and its potential for the development of novel therapeutic agents. This document details its mechanisms of action, presents key quantitative data, and offers detailed protocols for its investigation.
Introduction
This compound is a secondary metabolite found in various plants, including those of the Rheum species.[1] It is the glycosylated form of chrysophanol, an anthraquinone that has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties.[2][3][4] this compound itself has shown potential in diabetes research through the inhibition of key enzymes.[5][6][7][8] The addition of three glucose units can alter the compound's solubility, bioavailability, and pharmacokinetic profile compared to its aglycone, chrysophanol, making it a distinct entity for therapeutic investigation.
Therapeutic Potential and Mechanisms of Action
Chrysophanol and its glycosides modulate several signaling pathways implicated in various diseases. While specific research on this compound is emerging, the activities of its aglycone, chrysophanol, provide a strong basis for its therapeutic investigation.
2.1. Anti-diabetic Effects
This compound has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, two key targets in the management of diabetes.[5][6][7][8] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition can enhance insulin sensitivity. α-glucosidase inhibitors delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
2.2. Anti-inflammatory Activity
The aglycone, chrysophanol, exhibits significant anti-inflammatory properties by targeting pro-inflammatory cytokines and key signaling pathways.[2][9][10] It has been shown to inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[3][9] This is achieved through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][11][12] Chrysophanol can also inhibit caspase-1 activation, a key component of the inflammasome.[3][9][10]
2.3. Anti-cancer Activity
Chrysophanol has demonstrated anti-cancer properties in various cancer cell lines, including breast, colon, and liver cancer.[3] Its mechanisms of action include the induction of necrosis-like cell death, inhibition of cancer cell proliferation, and induction of apoptosis.[2][3] It has been shown to downregulate the NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascades in breast cancer cells.[13] In colon cancer cells, it can block the epidermal growth factor receptor (EGFR)/mTOR signaling pathway.[3]
2.4. Neuroprotective Effects
Chrysophanol has shown neuroprotective potential in models of Alzheimer's disease and other neurodegenerative conditions.[2][14] It can attenuate microglial activation and reduce the production of pro-inflammatory and neurotoxic factors.[14] Its antioxidant properties, including the enhancement of superoxide dismutase (SOD) and glutathione (GSH) levels, help protect against oxidative stress-mediated neuronal damage.[14] Recent studies suggest it may exert its neuroprotective effects by modulating the Ca2+/EGFR-PLCγ pathway and interfering with endoplasmic reticulum stress.[15][16]
Data Presentation
Table 1: In Vitro Enzyme Inhibition by this compound
| Target Enzyme | IC50 (µM) | Source Organism | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17 | Cassia obtusifolia | [5][6][7] |
| α-Glucosidase | 197.06 | Cassia obtusifolia | [5][6][7] |
Table 2: Anti-cancer Activity of Chrysophanol (Aglycone)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Non-small cell lung | 24.76 | [3] |
| SK-OV-3 | Ovary | 7.28 | [3] |
| SK-MEL-2 | Melanoma | 5.83 | [3] |
| XF498 | Central Nervous System | 30.0 | [3] |
| HCT-15 | Colon | 30.0 | [3] |
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound and its aglycone.
Caption: Generalized workflow for in vitro evaluation of this compound.
Experimental Protocols
5.1. Protocol 1: PTP1B Inhibition Assay
This protocol is to determine the in vitro inhibitory effect of this compound on Protein Tyrosine Phosphatase 1B (PTP1B) activity.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl Phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. The final concentration of DMSO should be kept below 1% in all wells.
-
In a 96-well plate, add 10 µL of the this compound dilutions to the respective wells. Include a positive control (known PTP1B inhibitor) and a negative control (assay buffer with DMSO).
-
Add 80 µL of the assay buffer containing the PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
5.2. Protocol 2: Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line (e.g., HT-29 colon cancer cells). This protocol is adapted from studies on chrysophanol.[11]
Materials:
-
HT-29 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the HT-29 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value if applicable.
5.3. Protocol 3: Western Blot Analysis for NF-κB and MAPK Pathways
This protocol outlines the procedure to investigate the effect of this compound on the activation of NF-κB and MAPK pathways in response to an inflammatory stimulus (e.g., LPS). This protocol is based on studies with chrysophanol.[11][12]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells and grow until they reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) and total protein levels.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of diabetes, inflammation, cancer, and neurodegenerative diseases. The provided data and protocols offer a solid foundation for researchers to further explore its pharmacological properties and mechanisms of action. Further investigation into its in vivo efficacy, pharmacokinetics, and safety profile is warranted to translate its therapeutic potential into clinical applications.
References
- 1. This compound | 120181-07-9 | VEA18107 [biosynth.com]
- 2. Chrysophanol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | 120181-07-9 [chemicalbook.com]
- 9. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Chrysophanol affords neuroprotection against microglial activation and free radical-mediated oxidative damage in BV2 murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective effect of chrysophanol in Alzheimer disease via modulating the Ca2+/EGFR-PLCγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Chrysophanol Triglucoside
For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of promising compounds like Chrysophanol triglucoside is a critical step in experimental design and formulation. This guide provides practical troubleshooting advice and detailed protocols to address common solubility challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
This compound is an anthraquinone glycoside, a natural compound with potential therapeutic properties.[1][2][3] Its core structure, chrysophanol, is hydrophobic, and while the three glucose units enhance water solubility compared to the aglycone, it can still exhibit limited solubility in aqueous media, which can hinder in vitro assays and in vivo bioavailability. The aglycone of a similar compound, aloe-emodin, has a very low intrinsic water solubility of 2.16 x 10⁻⁵ mol/L.[4]
Q2: I'm having trouble dissolving this compound in water for my experiments. What are the first steps I should take?
For initial attempts at solubilization, it is recommended to gently heat the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] This approach increases the kinetic energy of the system and can help overcome the energy barrier for dissolution.
Q3: Are there chemical or formulation strategies to improve the solubility of this compound?
Yes, several techniques commonly used for poorly soluble natural products can be applied. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic portion of the molecule within a cyclodextrin cavity.
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.
-
Nanonization: Reducing the particle size to the nanoscale to increase the surface area.
-
pH Adjustment: Altering the pH of the solution can increase the solubility of compounds with ionizable groups.
Troubleshooting Guide
If you are encountering solubility issues with this compound, the following table provides a summary of potential solutions, expected outcomes based on similar anthraquinone glycosides, and key considerations.
| Issue | Recommended Action | Expected Outcome | Key Considerations |
| Compound precipitates out of aqueous solution. | Utilize a co-solvent system (e.g., water with DMSO or ethanol). | Increased solubility. For the related compound aloe-emodin, solubility is approximately 2 mg/mL in DMSO and 5 mg/mL in dimethylformamide.[3] | The final concentration of the organic solvent should be compatible with your experimental system (e.g., cell culture, enzymatic assay). |
| Need for a higher aqueous concentration without organic solvents. | Formulate with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). | Formation of a 1:1 inclusion complex can significantly enhance solubility. For the similar anthraquinone rhein, complexation with HP-β-CD increased its apparent solubility.[1][5] | The choice of cyclodextrin and the molar ratio of cyclodextrin to the compound are critical for optimal solubilization. |
| Low in vivo bioavailability is suspected due to poor solubility. | Prepare a solid dispersion with a hydrophilic polymer like Polyethylene Glycol (PEG). | A solid dispersion of aloe-emodin with PEG 6000 resulted in a significant increase in oral bioavailability in rats.[2] | The drug-to-polymer ratio and the method of preparation (e.g., solvent evaporation, fusion) will influence the performance of the solid dispersion. |
| Standard solubilization methods are insufficient. | Consider creating a nanosuspension of this compound. | Nanonization of the related compound physcion resulted in significantly higher solubility and dissolution rates.[6] | This technique requires specialized equipment for high-pressure homogenization or milling. |
Experimental Protocols
Below are detailed methodologies for key solubility enhancement techniques.
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation
This protocol is adapted from studies on the complexation of the anthraquinone rhein with cyclodextrins.[1][5]
Objective: To prepare an aqueous solution of this compound with enhanced solubility through inclusion complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration determination
Procedure:
-
Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in water at a desired concentration (e.g., 10 mM).
-
Addition of this compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[7][8][9]
Protocol 2: Preparation of a Solid Dispersion
This protocol is based on the preparation of a solid dispersion of aloe-emodin with PEG 6000.[2]
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution rate.
Materials:
-
This compound
-
Polyethylene Glycol (PEG) 6000
-
Ethanol
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve a specific weight ratio of this compound and PEG 6000 (e.g., 1:10) in a minimal amount of ethanol.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverization: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterization: The resulting powder can be characterized for its dissolution properties and compared to the physical mixture and the pure compound.
Visualizing Experimental Workflows
Workflow for Selecting a Solubility Enhancement Strategy
The following diagram outlines a logical workflow for selecting an appropriate method to improve the solubility of this compound based on experimental needs.
Caption: A decision tree to guide the selection of an appropriate solubility enhancement method.
Signaling Pathway for Cyclodextrin-Mediated Solubilization
This diagram illustrates the mechanism of how cyclodextrins improve the solubility of guest molecules like this compound.
References
- 1. Solubility, spectroscopic properties and photostability of Rhein/cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Buy Aloe-emodin | 481-72-1 | >98% [smolecule.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
Chrysophanol triglucoside stability in different solvents and pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of Chrysophanol triglucoside in various solvents and pH conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of this compound.
Question: My this compound solution appears to be degrading over a short period. What are the likely causes?
Answer: Degradation of this compound can be attributed to several factors. Anthraquinone glycosides are susceptible to hydrolysis of the glycosidic bond, particularly under acidic conditions and at elevated temperatures. The rate of degradation is also influenced by the solvent used. To minimize degradation, it is crucial to use freshly prepared solutions and control the temperature and pH.
Question: I am observing poor solubility of this compound in my chosen solvent. What can I do?
Answer: While specific solubility data for this compound is limited, its aglycone, chrysophanol, is known to have low solubility in water and ethanol. Solubility can often be improved by using Dimethyl Sulfoxide (DMSO). For aqueous solutions, the addition of a co-solvent like DMSO may enhance solubility. Gentle warming and sonication can also aid in dissolution, but care must be taken to avoid thermal degradation.
Question: What are the best practices for preparing and storing stock solutions of this compound?
Answer: For optimal stability, stock solutions should be prepared in a solvent that ensures good solubility and minimizes degradation, such as DMSO. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles.
Question: How can I monitor the stability of my this compound sample?
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the stability of this compound. This method should be able to separate the intact compound from its potential degradation products, primarily its aglycone, chrysophanol.
Question: What are the expected degradation products of this compound?
Answer: The primary degradation pathway for this compound is the hydrolysis of its glycosidic linkages. This results in the formation of chrysophanol monoglycosides, diglycosides, and ultimately the aglycone, chrysophanol. Under oxidative conditions, further degradation of the anthraquinone ring may occur.
Data Presentation: Stability of Anthraquinone Glycosides
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the stability of closely related anthraquinone glycosides under various conditions. This information can serve as a valuable proxy for predicting the behavior of this compound.
Table 1: Effect of pH on the Stability of Anthraquinone Glycosides (Proxy Data)
| pH | Condition | Observation | Reference Compound(s) |
| Acidic (e.g., 1M HCl) | Forced Degradation | Significant degradation observed, indicating hydrolysis of the glycosidic bond. | Sennosides |
| Neutral (pH 7) | Storage | Moderate stability, but degradation can occur over time, especially with elevated temperature. | General Glycosides |
| Alkaline (e.g., 1M NaOH) | Forced Degradation | Significant degradation observed, suggesting instability of the anthraquinone nucleus and glycosidic bond. | Sennosides |
Table 2: Effect of Solvents on the Stability of Anthraquinone Glycosides (Proxy Data)
| Solvent | Observation | Reference Compound(s) |
| Water/Aqueous Buffers | Susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | General Anthraquinone Glycosides |
| Methanol/Ethanol | Generally provides better stability than aqueous solutions for short-term storage. However, the potential for enzymatic degradation in crude extracts exists. | Chrysophanol, Sennosides |
| DMSO | Considered a good solvent for stock solutions due to high solubility and generally better stability for short-term storage. | Chrysophanol |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability testing of this compound.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acidified water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Solution Preparation: Prepare a stock solution of this compound in DMSO or methanol.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
-
Gradient Elution: Start with a lower percentage of organic solvent and gradually increase it to elute the more non-polar degradation products like chrysophanol.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for this compound is well-resolved from peaks of degradation products generated during forced degradation studies.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate solvents (e.g., water, methanol)
-
Validated stability-indicating HPLC method
Method:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M to 1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M to 1 M NaOH.
-
Incubate at room temperature for a defined period.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3-30% H₂O₂.
-
Incubate at room temperature for a defined period.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
Data Analysis: For each condition, calculate the percentage degradation of this compound and identify the major degradation products by comparing their retention times with that of the chrysophanol standard.
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for conducting comprehensive stability testing of a drug substance.
Degradation Pathway of this compound
Caption: A simplified representation of the hydrolytic degradation pathway of this compound.
References
Troubleshooting peak tailing for Chrysophanol triglucoside in HPLC
This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Chrysophanol triglucoside. The following sections offer structured FAQs, detailed protocols, and visual workflows to diagnose and resolve common chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem?
A: Peak tailing refers to an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered significant tailing.[2] This distortion is problematic because it leads to reduced peak resolution, decreased sensitivity (lower peak height), and inaccurate peak integration, which compromises the precision and accuracy of quantitative analysis.[3]
Q2: I'm observing peak tailing specifically for this compound. What are the most likely chemical causes?
A: this compound is an anthraquinone with phenolic hydroxyl groups and three polar glucose units.[4][5] This structure presents several possibilities for undesirable secondary interactions with the stationary phase, which is the primary cause of peak tailing for a specific analyte.[6]
-
Silanol Interactions: The most common cause is the interaction between the acidic phenolic groups of the chrysophanol core and active sites on the silica-based stationary phase, particularly residual silanol groups (Si-OH).[7][8] These interactions create an additional retention mechanism, causing a portion of the analyte molecules to elute more slowly, resulting in a tail.[6]
-
Mobile Phase pH Near Analyte pKa: Chrysophanol's phenolic groups have a specific pKa. If the mobile phase pH is too close to this pKa, the analyte will exist as a mixture of its ionized (phenolate) and non-ionized forms.[9] These two forms have different retention characteristics, leading to a distorted or tailing peak.[10]
-
Metal Chelation: The anthraquinone structure can sometimes chelate with trace metal contaminants present in the silica matrix of the column or in system components like frits and tubing, causing peak tailing.[7][8]
Q3: How can I adjust my mobile phase to eliminate peak tailing?
A: Optimizing the mobile phase is often the most effective way to resolve peak tailing.
-
Lower the pH: For acidic compounds like this compound, lowering the mobile phase pH is highly effective.[2] An acidic mobile phase (pH 2.5-3.5) ensures that the phenolic hydroxyl groups are fully protonated (non-ionized).[11] This minimizes their ability to interact with residual silanols on the column packing.[6] Additives like 0.1% formic acid, acetic acid, or phosphoric acid are commonly used for this purpose.[11][12]
-
Increase Buffer Strength: If you are using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM for UV detection) can help mask residual silanol activity and improve peak shape.[2][11] Note that for LC-MS applications, buffer concentrations should be kept low (<10 mM) to avoid ion suppression.[11]
-
Change Organic Modifier: The choice of organic solvent can influence peak shape. Try switching between acetonitrile and methanol, as they have different selectivities and may alter the interactions causing the tailing.[1]
Q4: I've optimized the mobile phase, but the peak is still tailing. Could the column be the problem?
A: Yes, the column is the next critical component to investigate.
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" are designed to have minimal residual silanol groups.[6][11] End-capping treats the silica surface to block most of the active silanol sites, significantly reducing the potential for secondary interactions.[6] If you are using an older or non-end-capped column, switching to a base-deactivated or end-capped column is strongly recommended.[11]
-
Column Contamination: The column inlet frit or the packing material itself can become contaminated with strongly retained sample matrix components, leading to peak distortion.[7] Try flushing the column with a strong solvent (e.g., isopropanol, THF for reversed-phase) or back-flushing it according to the manufacturer's instructions.[2]
-
Column Void: A void or channel can form at the head of the column bed due to high pressure or pH extremes.[11] This dead volume disrupts the sample band and causes peak distortion for all analytes, but it can be more pronounced for some.[11] A void often requires column replacement.
Q5: Could my sample preparation or injection technique be causing the tailing?
A: Absolutely. The way the sample is prepared and introduced to the system is crucial.
-
Sample Solvent Strength: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[2][3] Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile in a mobile phase starting at 10% acetonitrile) causes the sample band to spread improperly at the column head, leading to distorted peaks.[7] The ideal solvent is the mobile phase itself.[3]
-
Sample Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[7] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, mass overload was likely the issue.[2][3]
Q6: All the peaks in my chromatogram are tailing, not just this compound. What does this indicate?
A: When all peaks exhibit tailing, the problem is likely systemic rather than related to a specific analyte's chemistry.[11]
-
Extra-Column Volume: This is a common cause and refers to any dead volume in the flow path outside of the column.[1] Check for poorly made connections, especially between the injector, column, and detector.[13] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) and that the tubing is cut clean and sits perfectly flush inside its fitting.[1][2]
-
Column Void/Collapse: A significant void or collapse at the column inlet will distort the flow path and affect all peaks.[11] This is often accompanied by a sudden drop in backpressure.
-
Detector Issues: A slow detector response time (time constant) can induce peak tailing.[2] Check the detector settings to ensure the data acquisition rate is appropriate for the peak widths.
Troubleshooting Summary
The table below summarizes the common causes of peak tailing for this compound and the recommended corrective actions.
| Potential Cause | Primary Observation | Recommended Solution |
| Mobile Phase pH | Tailing specific to this compound. | Lower mobile phase pH to 2.5-3.5 with 0.1% formic or phosphoric acid.[11] |
| Secondary Silanol Interactions | Persistent tailing of this compound despite pH adjustment. | Switch to a modern, end-capped, or base-deactivated C18 column.[11] |
| Sample Overload | Peak shape improves significantly upon sample dilution. | Reduce the injected mass by lowering the sample concentration or injection volume.[2] |
| Incorrect Sample Solvent | Tailing or split peaks, especially with early eluting compounds. | Dissolve the sample in the initial mobile phase or a weaker solvent.[3][7] |
| Extra-Column Volume | All peaks in the chromatogram are tailing, often worse for earlier peaks. | Check all fittings, use narrow-bore tubing, and minimize tubing length.[1][2] |
| Column Contamination/Void | Gradual or sudden appearance of tailing for all peaks, possibly with increased backpressure. | Flush or back-flush the column with a strong solvent; replace the column if a void is suspected.[2][11] |
Visual Troubleshooting Guides
The following diagrams provide a logical workflow for diagnosing peak tailing and illustrate the underlying chemical interactions.
Caption: Logical workflow for troubleshooting HPLC peak tailing.
Caption: Secondary interactions causing peak tailing.
Experimental Protocols
Protocol 1: Recommended Baseline HPLC Method
This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.
-
HPLC System:
-
Any standard HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and DAD or UV detector.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18 column (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna), 2.1 or 4.6 mm ID, 100-150 mm length, particle size ≤ 5 µm.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 60% B
-
20-22 min: 60% to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: 95% to 10% B
-
26-30 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min for 4.6 mm ID column (or 0.3 mL/min for 2.1 mm ID).
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution to the desired working concentration using the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: Systematic Troubleshooting for Peak Tailing
Follow these steps methodically if you are experiencing peak tailing with the baseline method.
-
Step 1: Verify the Problem and Check System Suitability
-
Calculate the Tailing Factor (Tf) for the this compound peak. Confirm it is > 1.2.
-
Inject a simple, neutral standard (e.g., caffeine, naphthalene). If this standard also tails, the problem is likely systemic (extra-column volume, column void). Proceed to Step 5. If the standard peak is sharp, the problem is analyte-specific. Proceed to Step 2.
-
-
Step 2: Confirm Mobile Phase pH
-
Prepare fresh mobile phase A, ensuring the acid concentration is correct (0.1%). Use a calibrated pH meter to confirm the pH is in the range of 2.5-3.0.
-
Re-run the sample. If tailing persists, proceed to Step 3.
-
-
Step 3: Test for Sample Overload
-
Prepare two serial dilutions of your sample: 1:10 and 1:100.
-
Inject the original sample, followed by the two dilutions.
-
If the Tf improves dramatically with dilution, you are overloading the column. Reduce your standard working concentration. If tailing remains proportional, proceed to Step 4.
-
-
Step 4: Evaluate the Column
-
Ensure your column is a modern, end-capped model. If not, replace it.
-
If the column is appropriate but has been used extensively, perform a cleaning cycle. Flush with 50 column volumes of water, then 50 volumes of acetonitrile, then 50 volumes of isopropanol.
-
Re-equilibrate with the mobile phase and re-inject. If tailing is still present, the column may be permanently damaged. Try a new column of the same type.
-
-
Step 5: Inspect for Systemic (Extra-Column) Effects
-
Power down the system. Carefully disconnect and inspect every fitting between the injector and the detector.
-
Ensure the tubing ferrule is set correctly and there are no visible gaps or signs of leakage.
-
Trim a small amount (1-2 cm) from the end of any PEEK tubing to ensure a clean, square cut.
-
Reconnect all fittings, ensuring they are finger-tight plus a quarter turn, but not overtightened.
-
Reprime the system and re-run the neutral standard and your sample.
-
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | 120181-07-9 [chemicalbook.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. moravek.com [moravek.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. academic.oup.com [academic.oup.com]
- 13. support.waters.com [support.waters.com]
Technical Support Center: Dose-Response Analysis of Chrysophanol Triglucoside in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting dose-response analysis of Chrysophanol triglucoside in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary enzymatic targets?
A1: this compound is an anthraquinone glycoside isolated from Cassia obtusifolia. It is known to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, making it a compound of interest for diabetes research.[1][2]
Q2: What are the reported IC50 values for this compound against its target enzymes?
A2: this compound has been reported to inhibit PTP1B with an IC50 value of 80.17 µM and α-glucosidase with an IC50 value of 197.06 µM.[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a stock solution.[3] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[4][5]
Q4: What are the recommended storage conditions for this compound solutions?
A4: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[4]
Q5: What signaling pathways are known to be modulated by Chrysophanol, the aglycone of this compound?
A5: Chrysophanol has been shown to modulate several key signaling pathways, including NF-κB, MAPK, and PI3K/AKT, which are involved in inflammation, cell proliferation, and metabolism.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary enzymatic targets.
| Enzyme Target | IC50 Value (µM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17[1][2] |
| α-Glucosidase | 197.06[1][2] |
Experimental Protocols
Dose-Response Analysis of this compound on PTP1B Activity
This protocol is adapted from standard PTP1B enzymatic assays.[1]
Materials:
-
This compound
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) as substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for the dose-response curve.
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add 10 µL of each this compound dilution to the appropriate wells. Add 20 µL of PTP1B enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction: Add 20 µL of pNPP substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction: Add 50 µL of 1 M NaOH to each well to stop the reaction.
-
Measure absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data analysis: Plot the percentage of enzyme inhibition against the logarithm of this compound concentration to determine the IC50 value.
Dose-Response Analysis of this compound on α-Glucosidase Activity
This protocol is based on standard α-glucosidase inhibitory assays.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in phosphate buffer.
-
Enzyme and inhibitor pre-incubation: Add 50 µL of each this compound dilution to the wells of a 96-well plate. Add 50 µL of α-glucosidase solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction: Add 50 µL of pNPG solution to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction: Add 50 µL of Na₂CO₃ solution to stop the reaction.
-
Measure absorbance: Measure the absorbance at 405 nm.
-
Data analysis: Calculate the percentage of inhibition for each concentration and plot against the log concentration of this compound to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors or improper mixing. | Ensure accurate pipetting and proper mixing of all reagents in each well. Use calibrated pipettes. |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the stock solution. Sonication and gentle warming (37°C) can aid dissolution.[4][5] | |
| Low or no enzyme activity in control wells | Inactive enzyme due to improper storage or handling. | Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. Always use fresh enzyme dilutions. |
| Incorrect buffer pH or composition. | Verify the pH and composition of the assay buffer to ensure it is optimal for enzyme activity. | |
| IC50 value significantly different from reported values | Incorrect concentration of the stock solution. | Verify the weighing of the compound and the dilution calculations. |
| Different assay conditions (e.g., substrate concentration, incubation time). | Ensure that the assay conditions are consistent with established protocols. IC50 values are dependent on these parameters. | |
| Precipitation of this compound in the assay | Compound solubility limit exceeded. | Use a lower range of concentrations or add a small percentage of a co-solvent (e.g., DMSO), ensuring it does not affect enzyme activity. |
Visualizations
Caption: Experimental workflow for dose-response analysis.
Caption: Putative signaling pathways modulated by Chrysophanol.
References
Technical Support Center: Minimizing Off-Target Effects of Chrysophanol Triglucoside
Welcome to the technical support center for researchers utilizing Chrysopholanin (Chrysophanol triglucoside). This resource provides essential information, troubleshooting guides, and frequently asked questions to help you design and execute experiments that minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is known to primarily inhibit two enzymes: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase.[1][2][3] These targets are key regulators in metabolic pathways, making the compound a subject of interest in diabetes research.
Q2: What are the reported IC50 values for this compound against its primary targets?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been reported as follows:
| Target Enzyme | IC50 Value (µM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17[1][3] |
| α-glucosidase | 197.06[2][3] |
Q3: What are potential off-target effects of this compound?
A3: While specific off-target proteins for the triglucoside form are not extensively documented, the aglycone, Chrysophanol, has been shown to interact with a variety of cellular signaling pathways.[4][5] Researchers should be aware of potential modulation of pathways such as:
-
TGF-β/EMT signaling
-
Mitogen-activated protein kinase (MAPK) pathway
-
PI3K/Akt signaling pathway[6]
-
KITENIN/ErbB4 oncogenic complex[6]
Additionally, as an anthraquinone glycoside, it may share broader effects with this class of molecules, such as gastrointestinal motility stimulation.[7]
Q4: How can I minimize off-target effects in my cell-based experiments?
A4: Minimizing off-target effects is crucial for data integrity. Here are key strategies:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound. A thorough dose-response curve will help identify the optimal concentration for on-target activity with minimal off-target engagement.
-
Use of Controls: Always include appropriate controls. This includes vehicle-only controls, and where possible, a positive control inhibitor for the pathway of interest and a negative control compound structurally similar but inactive against the target.
-
Cell Line Selection: The metabolic activity and protein expression profiles of your chosen cell line can influence off-target effects. Characterize your cell line's relevant pathways.
-
Orthogonal Assays: Confirm your findings using different experimental approaches. For example, if you observe a phenotypic change, validate it by assessing downstream markers of the intended target pathway.
Q5: At what concentration should I start my experiments?
A5: A good starting point is to test a range of concentrations around the IC50 values of the primary targets. For PTP1B, a range of 10 µM to 200 µM would be appropriate. For α-glucosidase, a higher range of 50 µM to 400 µM could be explored. Always perform a cytotoxicity assay first to determine the non-toxic concentration range for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity | Concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration in your cell line. Lower the working concentration accordingly. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). | |
| Inconsistent or No On-Target Activity | Incorrect assay conditions (pH, temperature, incubation time). | Review and optimize the enzymatic assay protocol for PTP1B or α-glucosidase. Ensure all reagents are fresh and properly prepared. |
| Low cellular uptake of the compound. | Consider using permeabilization agents if appropriate for your assay, or explore different incubation times. | |
| Degraded compound. | Ensure proper storage of this compound as recommended by the supplier. | |
| Observed Phenotype Unrelated to Known On-Targets | Potential off-target effect. | 1. Perform a literature search for the observed phenotype and its relation to anthraquinones. 2. Use a more specific inhibitor for your target of interest as a control to see if it recapitulates the phenotype. 3. Consider performing a target identification study (e.g., chemical proteomics) to identify novel binding partners. |
| Experimental artifact. | Re-evaluate your experimental setup, including controls and data analysis methods. |
Experimental Protocols
PTP1B Enzymatic Inhibition Assay
This protocol is adapted from a general method for assessing PTP1B activity.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) as substrate
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of various concentrations of this compound to the assay wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 70 µL of PTP1B assay buffer to each well.
-
Add 10 µL of diluted PTP1B enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
α-Glucosidase Enzymatic Inhibition Assay
This protocol is a generalized method for determining α-glucosidase inhibition.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 20 µL of various concentrations of this compound.
-
Add 100 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Add 20 µL of pNPG substrate to initiate the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cellular Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chrysophanol inhibits of colorectal cancer cell motility and energy metabolism by targeting the KITENIN/ErbB4 oncogenic complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
Preventing precipitation of Chrysophanol triglucoside in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrysophanol triglucoside. Our goal is to help you prevent precipitation and ensure the successful use of this compound in your experiments.
Troubleshooting Guide: Preventing Precipitation
Q1: My this compound is precipitating out of my aqueous buffer. What are the initial steps I should take?
A1: Precipitation of this compound in aqueous buffers is a common issue due to its limited solubility. Here is a step-by-step troubleshooting workflow to address this problem:
Q2: How does pH affect the solubility of this compound and what is the optimal pH range?
A2: The solubility of this compound is pH-dependent due to its ionizable phenolic hydroxyl groups. The predicted pKa of this compound is approximately 6.71.[1]
-
Below pKa (pH < 6.71): The compound will be in its neutral, protonated form, which is less soluble in aqueous solutions.
-
Above pKa (pH > 6.71): The compound will be in its deprotonated, anionic form, which is generally more soluble in water.
Therefore, to prevent precipitation, it is recommended to use a buffer with a pH slightly above 7.0. Buffers such as Phosphate-Buffered Saline (PBS) at pH 7.4 or Tris-HCl at pH 7.5-8.0 are good starting points. Avoid highly acidic conditions as this may decrease solubility and be aware that strong alkalis can be incompatible with the compound.[2]
Q3: Can I use co-solvents to improve the solubility of this compound? If so, which ones are recommended?
A3: Yes, using a water-miscible organic co-solvent is a highly effective method to increase the solubility of this compound. It is common practice to first dissolve the compound in a small amount of a co-solvent to create a concentrated stock solution, which is then diluted into the aqueous buffer.
| Co-solvent | Recommended Starting Concentration in Final Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% (v/v) | Widely used for creating stock solutions. Be mindful of its potential effects on cell-based assays at higher concentrations.[3] |
| Ethanol | 1 - 5% (v/v) | A good alternative to DMSO. Can be less toxic to cells. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 1 - 10% (v/v) | Often used in formulations for in vivo studies.[4] |
| Tween® 80 | 0.1 - 1% (v/v) | A non-ionic surfactant that can aid in solubilization. Often used in combination with other co-solvents.[4] |
Important: Always perform a vehicle control in your experiments to account for any effects of the co-solvent.
Q4: Does temperature influence the solubility of this compound?
A4: Yes, temperature can significantly impact solubility. For many compounds, including this compound, solubility in aqueous solutions increases with temperature. Some suppliers recommend warming the solution to 37°C to aid dissolution.[4][5] If you observe precipitation at room temperature or upon refrigeration, gentle warming and sonication can often redissolve the compound. However, be mindful of the thermal stability of this compound, especially for prolonged incubations at elevated temperatures. While stable under recommended storage conditions, prolonged exposure to high temperatures could lead to degradation.[2]
Frequently Asked Questions (FAQs)
Q5: What is the recommended method for preparing a stock solution of this compound?
A5: It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO. A suggested concentration is 10-20 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q6: I am seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A6: This is a common issue when a compound is much less soluble in the aqueous buffer than in the organic stock solvent. Here are some tips to minimize this:
-
Vortex while diluting: Add the stock solution dropwise to the vigorously vortexing buffer. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
-
Use a higher percentage of co-solvent: If your experimental system allows, slightly increase the final concentration of the co-solvent in your buffer.
-
Warm the buffer: Gently warm the aqueous buffer before adding the stock solution.
-
Use an intermediate dilution step: Dilute the stock solution in a solvent of intermediate polarity (e.g., a 50:50 mixture of ethanol and water) before the final dilution into the aqueous buffer.
Q7: Is this compound stable in aqueous buffers?
A7: this compound is generally stable under recommended storage conditions.[2] However, its stability in aqueous solution can be influenced by pH and temperature. The MSDS indicates incompatibility with strong acids, strong alkalis, and strong oxidizing/reducing agents.[2] It is good practice to prepare fresh working solutions from a frozen stock for each experiment, especially for long-term incubations.
Experimental Protocols
Protocol: Determining the Optimal Buffer Conditions for this compound
This protocol outlines a method to systematically test different buffer conditions to find the optimal formulation for your experiment.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffers to be tested (e.g., Sodium Phosphate buffer pH 6.0, PBS pH 7.4, Tris-HCl pH 8.0)
-
Co-solvents to be tested (e.g., Ethanol, PEG 400)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Incubator/water bath
-
Optional: HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Test Buffers: Prepare a series of aqueous buffers with varying pH values and co-solvent concentrations. For example:
-
Phosphate buffer (50 mM, pH 6.0)
-
PBS (1x, pH 7.4)
-
Tris-HCl (50 mM, pH 8.0)
-
PBS (pH 7.4) + 1% Ethanol
-
PBS (pH 7.4) + 5% PEG 400
-
-
Prepare Test Solutions: In separate microcentrifuge tubes, add the this compound stock solution to each test buffer to achieve the desired final concentration (e.g., 100 µM). Add the stock solution while vortexing the buffer to ensure rapid mixing.
-
Incubation: Incubate the test solutions at the desired experimental temperatures (e.g., room temperature and 37°C) for a set period (e.g., 2 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation. Note any cloudiness or visible particles.
-
(Optional) Quantification of Soluble Fraction:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate.
-
Carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis: Compare the visual observations and/or quantitative data to determine which buffer system provides the best solubility for this compound under your experimental conditions.
This systematic approach will help you identify the optimal buffer composition, pH, and temperature to maintain this compound in solution for your specific application.
References
Navigating the Synthesis of Chrysophanol Triglucoside: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals embarking on the scale-up synthesis of Chrysophanol triglucoside, this technical support center provides essential guidance. Below, you will find troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis, from the preparation of the chrysophanol backbone to the final glycosylation and purification stages.
This compound, an anthraquinone glycoside, holds potential for various biomedical applications due to its anti-inflammatory and antioxidant properties.[1] However, its synthesis, particularly at a larger scale, presents a series of challenges. This guide is designed to address these potential hurdles with practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of the chrysophanol aglycone?
A1: The chemical synthesis of chrysophanol, typically achieved through methods like the Diels-Alder reaction, has a reported yield of around 62%.[2][3] Scaling up this synthesis presents challenges in maintaining this yield, managing reaction conditions, and ensuring consistent product quality. Key difficulties include:
-
Reaction Kinetics and Heat Management: Large-scale reactions can have different thermal profiles, potentially leading to side reactions and decreased yield.
-
Reagent Purity and Stoichiometry: Ensuring the purity of starting materials and maintaining precise stoichiometric ratios is critical for optimal conversion.
-
Solvent Effects: The choice of solvent can significantly impact reaction rate and product isolation at a larger scale.
Q2: What are the main hurdles in the glycosylation of chrysophanol to form the triglucoside?
A2: Glycosylation is a notoriously challenging transformation in organic synthesis.[4][5] Specific challenges for chrysophanol include:
-
Regioselectivity: Chrysophanol has two hydroxyl groups at positions 1 and 8. Achieving selective glycosylation at the desired positions to form the triglucoside without a mixture of mono- and di-glucosides requires a carefully planned protecting group strategy.
-
Stereoselectivity: Formation of the correct anomeric linkage (α or β) is crucial for the biological activity of the final product. This is influenced by the glycosyl donor, promoter, and reaction conditions.
-
Lability of Reactants: Both the chrysophanol aglycone and the activated sugar donors can be sensitive to harsh reaction conditions, leading to degradation.[4]
Q3: How can the purity of this compound be ensured during scale-up?
A3: Large-scale purification of polar compounds like glycosides can be complex. A combination of techniques is often necessary:
-
Crystallization: If the product is crystalline, this can be an effective and scalable purification method.
-
Preparative High-Performance Liquid Chromatography (P-HPLC): This is a powerful technique for isolating highly pure compounds.[6] For scale-up, larger columns and optimized gradient elution methods are required.
-
Supercritical Fluid Extraction (SFE): This environmentally friendly method can be used for the initial extraction and purification of the chrysophanol starting material.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Chrysophanol Synthesis | Incomplete reaction; side product formation. | Optimize reaction time and temperature. Use high-purity starting materials. Consider alternative catalysts or solvents. |
| Mixture of Glycosylation Products (mono-, di-, tri-glucosides) | Inefficient protecting group strategy; non-selective glycosylation conditions. | Re-evaluate the protecting groups for the chrysophanol hydroxyls. Screen different glycosyl donors and promoters to improve regioselectivity. |
| Incorrect Anomeric Configuration | Unsuitable glycosyl donor or reaction conditions. | Use a glycosyl donor with a participating group at C-2 (e.g., acetate) to favor β-glycoside formation. Alternatively, explore different promoters and solvents. |
| Degradation of Starting Material or Product | Harsh reaction conditions (e.g., strong acid/base, high temperature). | Employ milder reaction conditions. For glycosylation, consider enzymatic methods as an alternative to chemical synthesis. |
| Difficulty in Purifying the Final Product | Co-eluting impurities; low resolution in chromatography. | Optimize the mobile phase and gradient for preparative HPLC. Consider a multi-step purification strategy involving different chromatographic techniques (e.g., normal phase followed by reverse phase). |
Experimental Protocols
Protocol 1: Scale-up Synthesis of Chrysophanol via Diels-Alder Reaction
This protocol is a hypothetical scale-up based on known laboratory-scale syntheses.[2][3]
-
Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-methyl-6-methoxy-2-pyrone (1 kg, 1.0 eq) and juglone (5-hydroxy-1,4-naphthoquinone) (1.24 kg, 1.1 eq).
-
Solvent Addition: Add toluene (10 L) as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC.
-
Oxidation: After completion, cool the reaction mixture to room temperature and add a solution of sodium periodate (2.2 kg, 1.6 eq) in water (5 L). Stir vigorously for 4 hours.
-
Work-up: Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 5 L) and brine (1 x 5 L).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash chromatography on a silica gel column.
Protocol 2: Glycosylation of Chrysophanol (Hypothetical)
This protocol outlines a general approach to glycosylation and would require significant optimization.
-
Protection of Chrysophanol: Selectively protect one of the hydroxyl groups of chrysophanol to direct the initial glycosylation. This may involve multiple steps and require careful selection of protecting groups.
-
Glycosylation Reaction:
-
In a separate dry flask under an inert atmosphere, prepare the activated sugar donor (e.g., a trichloroacetimidate or a glycosyl bromide) from the protected monosaccharide.
-
Dissolve the protected chrysophanol (1 eq) in a dry, aprotic solvent (e.g., dichloromethane).
-
Add the activated sugar donor (1.2 eq) and a suitable promoter (e.g., TMSOTf for a trichloroacetimidate donor).
-
Stir the reaction at the appropriate temperature (e.g., -20°C to room temperature) and monitor by TLC.
-
-
Deprotection and Iteration:
-
Upon completion, quench the reaction and work up to isolate the protected monoglycoside.
-
Selectively deprotect the remaining hydroxyl group on the chrysophanol core.
-
Repeat the glycosylation step to introduce the second and third sugar units.
-
-
Final Deprotection: Remove all protecting groups from the sugar moieties to yield the final this compound.
-
Purification: Purify the final product using preparative HPLC.
Visualizing the Workflow and Pathways
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. This compound | 120181-07-9 | VEA18107 [biosynth.com]
- 2. Chrysophanic acid: Biosynthesis and chemical synthesis_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chrysophanol Triglucoside and Acarbose for α-Glucosidase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the α-glucosidase inhibitory potential of chrysophanol triglucoside, a natural anthraquinone, and acarbose, a well-established antidiabetic drug. This document synthesizes available experimental data to objectively evaluate their performance and outlines the methodologies for their assessment.
Introduction
α-Glucosidase inhibitors are a class of oral antihyperglycemic agents that play a crucial role in the management of type 2 diabetes mellitus. By delaying the absorption of carbohydrates from the small intestine, these inhibitors effectively reduce postprandial blood glucose excursions. Acarbose is a widely prescribed α-glucosidase inhibitor. This compound, a compound isolated from Cassia obtusifolia, has also demonstrated inhibitory activity against this enzyme, presenting it as a potential natural alternative.[1][2][3] This guide offers a comparative overview of their inhibitory efficacy based on reported in vitro data.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The available data indicates a significant difference in the potency of this compound and acarbose in inhibiting α-glucosidase.
| Compound | IC50 Value | Source Organism of α-Glucosidase |
| This compound | 197.06 µM | Not Specified in abstracts |
| Acarbose | 11 nM | Not Specified in abstracts |
Note: The IC50 values presented are from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Mechanism of Action
Acarbose functions as a competitive and reversible inhibitor of intestinal α-glucosidases.[4] Its structure mimics that of oligosaccharides, allowing it to bind to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[5][6][7] This action effectively slows down carbohydrate digestion and absorption.[4][6]
The precise mechanism of α-glucosidase inhibition by This compound is not as extensively detailed in the available literature. While its inhibitory activity has been established, further studies are required to elucidate whether it follows a competitive, non-competitive, or other type of inhibition model.
Experimental Protocols
The following is a generalized protocol for determining the α-glucosidase inhibitory activity of a test compound, based on common methodologies.
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the concentration of the test compound (this compound or acarbose) required to inhibit 50% of the α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (this compound, Acarbose)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control (acarbose) in the buffer.
-
Prepare the substrate solution (pNPG) in phosphate buffer.
-
-
Assay:
-
In a 96-well microplate, add the α-glucosidase solution to each well.
-
Add different concentrations of the test compound or acarbose to the respective wells.
-
Incubate the plate at 37°C for a specified period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate again at 37°C for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate to each well.
-
-
Measurement:
-
Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at 405 nm using a microplate reader.
-
A blank (without enzyme), a control (with enzyme, without inhibitor), and the test samples are run in parallel.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Experimental Workflow and Inhibitory Action
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 3. This compound | 120181-07-9 [chemicalbook.com]
- 4. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 7. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Anthraquinones from Diverse Cassia Species for Researchers and Drug Development Professionals
Anthraquinones, a class of aromatic compounds renowned for their laxative, anti-inflammatory, antimicrobial, and antioxidant properties, are abundant in various species of the Cassia genus.[1][2][3] This guide provides a comparative overview of the anthraquinone content in different Cassia species, detailing the experimental protocols for their extraction and quantification, and exploring their influence on cellular signaling pathways. This information is intended to support researchers, scientists, and drug development professionals in their efforts to harness the therapeutic potential of these natural compounds.
Quantitative Comparison of Anthraquinone Content
The concentration and composition of anthraquinones can vary significantly among different Cassia species and even between different parts of the same plant.[1] Extraction methods also play a crucial role in the yield of these compounds. The following table summarizes quantitative data on anthraquinone content from various studies.
| Cassia Species | Plant Part | Anthraquinone(s) Measured | Extraction Method | Anthraquinone Content (% w/w) | Reference |
| Cassia fistula | Ripe Pods | Total Anthraquinone Glycosides | Decoction (Water) | 0.2383 ± 0.0011 (as Rhein) | [4][5][6] |
| Ripe Pods | Total Anthraquinones | Maceration (70% Ethanol) | 0.3139 ± 0.0129 (as Rhein) | [4][5][6] | |
| Leaves | Total Anthraquinone Glycosides | Decoction | 0.09 - 0.63 (as Rhein) | [5] | |
| Cassia angustifolia (Senna) | Leaves & Pods | Anthraquinone Glycosides (Sennosides A & B) | Not Specified | ≥ 2.5% | [1] |
| Cassia siamea | Seeds | Total Anthraquinone Glycosides | Maceration | Highest among tested species* | [7][8] |
| Cassia tora (Semen Cassiae) | Seeds | Aurantio-obtusin | 70% Ethanol Extraction | 0.07% | |
| Seeds | Emodin | 70% Ethanol Extraction | 0.02% | ||
| Seeds | Chrysophanol | 70% Ethanol Extraction | 0.25% | ||
| Seeds | Physcion | 70% Ethanol Extraction | 0.10% | ||
| Cassia alata | Leaves, Flowers, Pods | Hydroxyanthracene Derivatives | Not Specified | Varies with harvesting time and plant part | [1] |
| Cassia nodosa | Different parts | Emodin and Rhein | Standard Protocol | MIC values 1x10⁻³ to 1x10⁻⁵ mg/mL against microbes | [9] |
*In a comparative study, Cassia siamea seeds extracted via maceration showed the highest absorbance, indicating a higher concentration of anthraquinone glycosides compared to C. fistula and C. angustifolia seeds subjected to the same extraction method.[7][8]
Experimental Protocols
Accurate quantification and analysis of anthraquinones are paramount for research and development. Below are detailed methodologies for key experiments cited in the literature.
Extraction of Anthraquinones from Cassia fistula Pods
This protocol compares different methods for extracting anthraquinones.
-
Materials: Dried ripe pods of Cassia fistula, 70% ethanol, distilled water.
-
Methods:
-
Maceration: The pulp from the pods is macerated with 70% ethanol.[4][5][6]
-
Percolation: The pulp is extracted by percolation using 70% ethanol.[4][5][6]
-
Soxhlet Extraction: The pulp is continuously extracted with 70% ethanol in a Soxhlet apparatus.[4][5][6]
-
Decoction: The pulp is boiled with distilled water, simulating traditional preparation methods.[4][5][6]
-
-
Outcome: The decoction method yielded the highest content of active anthraquinone glycosides, while maceration with 70% ethanol yielded the highest total anthraquinone content.[4][5][6]
Qualitative and Quantitative Analysis of Anthraquinones
This section outlines the steps for identifying and quantifying anthraquinones.
-
Qualitative Identification (Borntrager's Reaction):
-
Acidify the plant extract with 2M hydrochloric acid and heat on a water bath for 15 minutes.[4][7]
-
Cool and filter the mixture.
-
Extract the filtrate with chloroform.
-
Separate the chloroform layer and shake it with a 10% potassium hydroxide solution.[4][7]
-
A pink to red color in the upper aqueous layer indicates the presence of anthraquinone aglycones.[4][7]
-
-
Quantitative Determination (UV-Visible Spectrophotometry):
-
Reflux the crude extract with an appropriate solvent.
-
To measure total anthraquinones (aglycones + glycosides), hydrolyze the extract by refluxing with 10.5% ferric chloride and concentrated hydrochloric acid.
-
Extract the hydrolyzed mixture with diethyl ether.
-
Evaporate the ether layer to dryness and dissolve the residue in 0.5% w/v magnesium acetate in methanol.
-
Measure the absorbance at 515 nm using a UV-visible spectrophotometer. The content is calculated based on a standard like aloe-emodin or rhein.[7]
-
-
High-Performance Liquid Chromatography (HPLC) for Specific Anthraquinones:
-
Sample Preparation: Ultrasonically extract the dried sample with 70% methanol. Centrifuge and filter the supernatant.[10]
-
Chromatographic Conditions (for Cassia obtusifolia seeds):
-
Signaling Pathways Modulated by Cassia Anthraquinones
Recent studies have begun to unravel the molecular mechanisms underlying the pharmacological effects of anthraquinones from Cassia species. For instance, anthraquinones isolated from Cassia obtusifolia seeds have been shown to exert hepatoprotective effects by modulating key signaling pathways involved in oxidative stress response.[11]
The diagram below illustrates the proposed mechanism of hepatoprotection by Cassia obtusifolia anthraquinones against tert-butyl hydroperoxide (t-BHP)-induced oxidative stress in HepG2 cells.
Caption: Hepatoprotective signaling pathway of Cassia obtusifolia anthraquinones.
This pathway highlights the ability of these compounds to activate the Nrf2 transcription factor, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[11] Concurrently, they modulate the MAPK signaling cascade, which is crucial in cell survival and stress response.[11] The electron-shuttling properties of certain phenolic compounds, including anthraquinones, have also been linked to their ability to modulate cellular signaling pathways involved in oxidative stress.[12] This dual action contributes to the overall protection of liver cells from oxidative damage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] EXTRACTION METHOD FOR HIGH CONTENT OF ANTHRAQUINONES FROM CASSIA FISTULA PODS | Semantic Scholar [semanticscholar.org]
- 7. ijrap.net [ijrap.net]
- 8. PHYTOCHE MICAL ESTIMATION OF ANTHRAQUINONES FROM CASSIA SPECIES | Semantic Scholar [semanticscholar.org]
- 9. scialert.net [scialert.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of Chrysophanol Triglucoside and its Aglycone Across Multiple Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Chrysophanol triglucoside and its aglycone, Chrysophanol. Due to the limited availability of direct experimental data on this compound in multiple cell lines, this comparison leverages the extensive research on Chrysophanol to infer potential activities post-hydrolysis, alongside the direct enzymatic inhibition data available for the triglucoside form.
Introduction
This compound is a naturally occurring anthraquinone glycoside found in various plant species.[1] Like many glycosides, its biological activity may be attributed to the parent molecule, Chrysophanol, following enzymatic or hydrolytic cleavage of the sugar moieties. This guide summarizes the known activities of both compounds, presenting a cross-validated perspective on their potential therapeutic applications.
Data Presentation: A Comparative Overview
The following tables summarize the known biological activities of this compound and Chrysophanol, providing a basis for comparison.
Table 1: Enzymatic Inhibition Profile of this compound
| Target Enzyme | IC50 (µM) | Compound | Source |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17 | This compound | [2][3][4][5][6][7] |
| α-glucosidase | 197.06 | This compound | [2][3][4][5][6][7] |
Table 2: Comparative Anti-proliferative Activity of Chrysophanol in Various Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) of Chrysophanol, the aglycone of this compound, in different cancer cell lines. This data suggests the potential anti-cancer effects that may be observed if this compound is metabolized to Chrysophanol in situ.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Source |
| MCF-7 | Breast Cancer | 5, 10, 20 (Dose-dependent decrease in proliferation) | 48 | [8] |
| MDA-MB-231 | Breast Cancer | 5, 10, 20 (Dose-dependent decrease in proliferation) | 48 | [8] |
| SAS | Tongue Squamous Carcinoma | 12.60 ± 2.13 | 24 | [9] |
| FaDu | Pharynx Squamous Carcinoma | 9.64 ± 1.33 | 24 | [9] |
| A549 | Non-small cell lung cancer | Not specified | Not specified | |
| J5 | Liver Cancer | 120 | Not specified | [10] |
| Caki-2 | Renal Cell Carcinoma | 20 | Not specified | [10] |
| SNU-C5 | Colon Cancer | 120 | Not specified | [10] |
Signaling Pathways Modulated by Chrysophanol
The anti-cancer activity of Chrysophanol has been attributed to its ability to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates the proposed mechanism of action of Chrysophanol, which may be relevant to the activity of this compound upon conversion.
Caption: Signaling pathways modulated by Chrysophanol.
Experimental Protocols
This section details the general methodologies used to assess the bioactivity of anthraquinone compounds like this compound and Chrysophanol.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231, SAS, FaDu) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Chrysophanol (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after compound treatment.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NF-κB, Bcl-2, Cyclin D1, mTOR, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of this compound activity.
Caption: General workflow for assessing bioactivity.
Conclusion
The available data indicates that this compound is an inhibitor of PTP1B and α-glucosidase. While direct evidence of its anti-cancer activity across multiple cell lines is currently lacking, the extensive research on its aglycone, Chrysophanol, suggests a potent anti-proliferative and pro-apoptotic potential. Future studies should focus on the cellular uptake and metabolism of this compound to ascertain whether its biological effects are direct or mediated through its conversion to Chrysophanol. Such research will be crucial for the further development of this natural compound for therapeutic applications.
References
- 1. This compound | 120181-07-9 | VEA18107 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 120181-07-9 [chemicalbook.com]
- 7. glpbio.com [glpbio.com]
- 8. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Chrysophanol Triglucoside and Other PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Chrysophanol triglucoside with other known inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways. Overexpression or hyperactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target. This document presents quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid in the evaluation of these inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other PTP1B inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | Type/Class | IC50 Value (µM) |
| This compound | Anthraquinone Glycoside | 80.17[1][2][3][4][5][6][7] |
| DPM-1001 trihydrochloride | Non-competitive | 0.1 |
| --INVALID-LINK--·H2O | Dioxovanadium(V) Complex | 0.167 |
| [VO(dipic)(dmbipy)]·2 H2O | Oxovanadium(IV) Complex | 0.185 |
| PTP1B-IN-14 | Allosteric | 0.72[1] |
| Trodusquemine (MSI-1436) | Allosteric | 1.0[8] |
| PTP1B-IN-13 | Allosteric | 1.59[1] |
| Cyanidin 3-arabinoside | Anthocyanin | 8.91[1] |
Experimental Protocols
The inhibitory activity of the compounds listed above is typically determined using an in vitro PTP1B inhibition assay. A common and well-established method utilizes a chromogenic substrate, p-nitrophenyl phosphate (pNPP).
In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PTP1B by 50% (IC50).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sodium Orthovanadate)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the PTP1B enzyme in the assay buffer.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare serial dilutions of the test inhibitors and the positive control in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a defined amount of the PTP1B enzyme solution.
-
Add the various concentrations of the test inhibitors or the positive control to their respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). PTP1B will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
-
Data Acquisition:
-
Stop the reaction (e.g., by adding a strong base like NaOH).
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced and thus to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
PTP1B Signaling Pathways
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of both the insulin and leptin signaling pathways. By dephosphorylating key signaling molecules, PTP1B attenuates downstream signals that promote glucose uptake and energy homeostasis.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Workflow for PTP1B Inhibition Assay
The following diagram illustrates the sequential steps involved in the in vitro PTP1B inhibition assay described in the protocols section.
Caption: Workflow of an in vitro PTP1B inhibition assay.
References
- 1. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 2. This compound | CAS#:120181-07-9 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 120181-07-9 [chemicalbook.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Chrysophanol and its Glycoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chrysophanol, a naturally occurring anthraquinone, is a well-documented bioactive compound with a range of pharmacological effects, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2] Its chemical structure, characterized by a 1,8-dihydroxy-3-methylanthraquinone core, serves as a scaffold for medicinal chemistry exploration.[3] Glycosylation, the attachment of sugar moieties, is a common modification that can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent compound. While specific structure-activity relationship (SAR) studies on Chrysophanol triglucoside are limited, analysis of chrysophanol and its various glycoside derivatives provides crucial insights into how structural modifications, particularly the addition and position of sugar groups, impact biological activity.
This guide compares the biological activities of Chrysophanol, its monoglucoside, and triglucoside derivatives, providing available quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to inform future research and drug development efforts.
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activities of Chrysophanol and its glycoside derivatives against various enzymatic targets. The data highlights the influence of glycosylation on biological efficacy.
Table 1: Comparative Inhibitory Activity against Diabetes-Related Enzymes
| Compound | Target Enzyme | IC50 (μM) | Source |
| Chrysophanol | Protein Tyrosine Phosphatase 1B (PTP1B) | 79.86 ± 0.12 | [4][5] |
| Chrysophanol-8-O-β-D-glucopyranoside | Protein Tyrosine Phosphatase 1B (PTP1B) | 18.34 ± 0.29 | [4][5] |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | 80.17 | [6][7][8][9][10] |
| This compound | α-glucosidase | 197.06 | [6][7][8][9][10] |
Analysis: The data suggests that the addition of a single glucose moiety at the C-8 position significantly enhances PTP1B inhibitory activity compared to the parent aglycone, chrysophanol. However, the presence of three glucose units in this compound results in activity similar to the parent compound, indicating that the size and complexity of the glycoside chain are critical factors in target binding.
Structure-Activity Relationship (SAR) Insights
Based on the available data, a preliminary SAR can be inferred for chrysophanol derivatives.
Caption: Logical flow of structure-activity relationships for Chrysophanol glycosides.
Signaling Pathways and Mechanisms of Action
Chrysophanol and its derivatives exert their effects by modulating several key cellular signaling pathways. Understanding these mechanisms is vital for targeted drug design.
NF-κB Inflammatory Pathway
Chrysophanol has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB.[2][11][12] This transcription factor is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]
Caption: Inhibition of the NF-κB signaling pathway by Chrysophanol.
EGFR/mTOR Proliferation Pathway
In cancer cells with overexpressed Epidermal Growth Factor Receptor (EGFR), Chrysophanol has been found to inhibit the EGFR/mTOR pathway. This action blocks downstream signaling required for cell proliferation and survival.[1][13]
Caption: Inhibition of the EGFR/mTOR signaling pathway by Chrysophanol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays mentioned in the comparative data.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol outlines a typical procedure for measuring the enzymatic inhibition of PTP1B.
Caption: Standard experimental workflow for a PTP1B inhibition assay.
Methodology:
-
Preparation: The reaction is typically conducted in a 96-well microplate format. All reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM EDTA and 1 mM DTT).
-
Compound Addition: Test compounds (Chrysophanol derivatives) are dissolved in DMSO and added to the wells. A control well contains only DMSO.
-
Enzyme Incubation: Recombinant human PTP1B enzyme is added to each well and pre-incubated with the test compound for 10-15 minutes at 37°C to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, typically p-nitrophenyl phosphate (pNPP).
-
Reaction Progression: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Termination and Measurement: The reaction is stopped by adding a strong base (e.g., 1N NaOH). The formation of the product, p-nitrophenol, is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against a range of compound concentrations.
α-Glucosidase Inhibition Assay
This protocol describes a common method for assessing the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.
Methodology:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 6.8).
-
Compound and Enzyme Addition: The test compound (this compound) is added to the wells, followed by the α-glucosidase enzyme solution (from Saccharomyces cerevisiae). The mixture is incubated for 10 minutes at 37°C.
-
Substrate Addition: The reaction is started by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The plate is incubated for another 20 minutes at 37°C.
-
Termination and Measurement: The reaction is terminated by adding sodium carbonate (Na₂CO₃). The absorbance of the released p-nitrophenol is measured at 405 nm.
-
Data Analysis: The IC50 value is calculated by comparing the absorbance of the sample wells to the control wells. Acarbose is often used as a positive control.
The comparative analysis of Chrysophanol and its glycoside derivatives reveals that glycosylation is a powerful strategy for modulating biological activity. The enhanced PTP1B inhibition by Chrysophanol-8-O-β-D-glucopyranoside demonstrates the potential for targeted mono-glycosylation to improve efficacy.[4][5] Conversely, the activity of this compound suggests that larger, more complex sugar chains may not always be beneficial and could hinder interaction with the enzyme's active site.[6] Further synthesis and evaluation of a broader range of glycoside derivatives are necessary to establish a comprehensive structure-activity relationship. This will involve varying the type, number, and linkage of sugar units to optimize activity for specific therapeutic targets, building upon the foundational knowledge of Chrysophanol's interaction with key pathways like NF-κB and mTOR.
References
- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential [mdpi.com]
- 2. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-diabetic Properties of Chrysophanol and Its Glucoside from Rhubarb Rhizome [jstage.jst.go.jp]
- 6. This compound | CAS#:120181-07-9 | Chemsrc [chemsrc.com]
- 7. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | 120181-07-9 [chemicalbook.com]
- 10. This compound|120181-07-9|COA [dcchemicals.com]
- 11. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
Target Validation and Deconvolution of Chrysophanol Triglucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chrysophanol triglucoside with alternative inhibitors of its known targets, Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. Detailed experimental protocols for target validation and deconvolution are included to support further research and development.
Executive Summary
This compound, an anthraquinone isolated from Cassia obtusifolia, has demonstrated inhibitory activity against both PTP1B and α-glucosidase, suggesting its potential as a therapeutic agent for diabetes and related metabolic disorders.[1][2][3][4] This guide offers a comparative analysis of its in vitro efficacy against other known inhibitors of these targets and provides detailed methodologies for researchers to validate these targets and deconvolute the compound's mechanism of action.
Comparison of Inhibitor Performance
The following tables summarize the in vitro inhibitory activities (IC50 values) of this compound and a selection of alternative compounds against PTP1B and α-glucosidase.
Table 1: Comparison of PTP1B Inhibitors
| Compound | Type | IC50 (µM) |
| This compound | Anthraquinone | 80.17[1][2][3][4] |
| Trodusquemine | Aminosterol (Non-competitive) | 1.0 |
| Ertiprotafib | Thiazolidinedione derivative | 1.6 - 29 |
| Ursolic Acid | Triterpenoid | 3.1 |
| RK-682 | Macrolide | 10.4 |
| Alpinumisoflavone | Isoflavone | 21.2 |
| Derrone | Isoflavone | 12.6 |
| Mucusisoflavone B | Isoflavone Dimer | 2.5 |
Table 2: Comparison of α-Glucosidase Inhibitors
| Compound | Type | IC50 (µM) |
| This compound | Anthraquinone | 197.06[1][2][3][4] |
| Acarbose | Pseudotetrasaccharide | 0.0013 - 1998.79 (Varies with assay conditions) |
| Miglitol | Iminosugar | ~70 |
| Luteolin | Flavonoid | 21 |
| Myricetin | Flavonoid | 5 |
| Naringenin | Flavonoid | 75 |
| Epigallocatechin gallate (EGCG) | Flavonoid | 2 |
Target Validation and Deconvolution Experimental Protocols
To rigorously validate the targets of this compound and deconvolute its mechanism of action, a combination of biophysical, biochemical, and cell-based assays is recommended.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with PTP1B and α-glucosidase in a cellular context by assessing changes in protein thermal stability.
Principle: Ligand binding can stabilize a target protein, leading to a higher melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble protein fraction.
Protocol for PTP1B Target Engagement:
-
Cell Culture: Culture a human cell line expressing endogenous PTP1B (e.g., HepG2, HEK293) to ~80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble PTP1B using Western blotting or ELISA with a specific anti-PTP1B antibody.
-
Data Analysis: Plot the percentage of soluble PTP1B against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify the direct binding partners of this compound from a complex cellular proteome, thus confirming its known targets and potentially discovering novel off-targets.
Principle: A "bait" molecule (a chemically modified version of this compound) is immobilized on a solid support (e.g., beads). This is then incubated with a cell lysate, allowing the bait to capture its binding partners ("prey"). The captured proteins are then eluted and identified by mass spectrometry.
Protocol:
-
Bait Preparation: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group) without significantly affecting its bioactivity. Covalently attach the modified compound to activated beads (e.g., NHS-activated sepharose).
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein-protein interactions.
-
Affinity Purification: Incubate the immobilized this compound beads with the cell lysate. As a negative control, use beads with no immobilized compound or with an inactive analogue.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS data using a protein database. Compare the proteins identified from the this compound beads to the control beads to identify specific binding partners.
Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.
Reporter Gene Assay for Insulin Signaling Pathway
Objective: To assess the functional consequence of PTP1B inhibition by this compound on the insulin signaling pathway.
Principle: PTP1B is a negative regulator of the insulin signaling pathway. Inhibition of PTP1B should enhance insulin-mediated signaling. A reporter gene (e.g., luciferase) under the control of a promoter with response elements for a downstream transcription factor in the insulin pathway (e.g., Forkhead box protein O1 - FOXO1) can be used to quantify pathway activation.
Protocol:
-
Cell Line and Reporter Construct: Use a cell line responsive to insulin (e.g., HepG2). Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by a promoter with FOXO1 response elements and a control plasmid expressing Renilla luciferase for normalization.
-
Compound and Insulin Treatment: Seed the transfected cells in a multi-well plate. Pre-treat the cells with various concentrations of this compound or a known PTP1B inhibitor for 1-2 hours. Then, stimulate the cells with a sub-maximal concentration of insulin.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation time (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in the presence of this compound and insulin, compared to insulin alone, indicates enhancement of the insulin signaling pathway, consistent with PTP1B inhibition.
Caption: Simplified Insulin Signaling Pathway and the role of this compound.
Conclusion
This compound presents as a promising natural compound with dual inhibitory activity against PTP1B and α-glucosidase. The comparative data provided herein serves as a benchmark for its potential in the context of existing inhibitors. The detailed experimental protocols offer a robust framework for researchers to further validate its targets, elucidate its precise mechanism of action, and explore its therapeutic potential in metabolic diseases. The application of these target validation and deconvolution strategies will be crucial in advancing this compound from a promising lead compound to a potential clinical candidate.
References
Safety Operating Guide
Proper Disposal of Chrysophanol Triglucoside: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Chrysophanol triglucoside, integrating safety protocols and regulatory considerations to foster a secure research environment.
This compound is an anthraquinone that should be handled with care.[1][2][3][4] While specific toxicity data for this compound is limited, its Material Safety Data Sheet (MSDS) advises treating it as a potentially hazardous substance.[5][6] The disposal of this compound must adhere to all applicable federal, state, and local regulations.[5][7]
Key Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the safety and handling requirements for this compound.
Personal Protective Equipment (PPE):
-
Hand Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[5]
-
Eye Protection: Use safety glasses or goggles approved under appropriate government standards.[5]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: Avoid dust formation. If ventilation is inadequate, wear a suitable respirator.[5]
General Handling:
-
Do not ingest or inhale.[6]
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 120181-07-9 | [1][5] |
| Molecular Formula | C33H40O19 | [3] |
| Molecular Weight | 740.66 g/mol | [3] |
| Appearance | Crystalline solid | [6] |
| Storage Temperature | -20°C (long term), 2-8°C (short term) | [5] |
| Transport Information | Considered non-hazardous for transport (DOT, ADR/RID, IMDG, IATA) | [5] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This process is designed to comply with general hazardous waste disposal guidelines and should be adapted to meet the specific requirements of your institution's Environmental Health & Safety (EHS) department.
1. Waste Identification and Segregation:
-
Identify as Hazardous Waste: Unless explicitly stated otherwise by your institution's EHS office, treat all this compound waste, including contaminated labware, as hazardous chemical waste.[8][9]
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[8][10] Maintain separate waste containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials.
-
Liquid Waste: Solutions containing this compound. Segregate halogenated and non-halogenated solvent solutions as required by your institution.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound should be disposed of in a designated sharps container.
-
2. Waste Container Selection and Labeling:
-
Container Selection:
-
Labeling:
-
Attach a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[8][9]
-
Clearly write the full chemical name, "this compound," on the label. Avoid using abbreviations or chemical formulas.[9][10]
-
For mixtures, list all constituents and their approximate concentrations.[9][10]
-
Include the date of waste generation, the principal investigator's name, and the laboratory location.[9]
-
3. Waste Accumulation and Storage:
-
Designated Storage Area: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[11]
-
Secondary Containment: Place waste containers in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the largest primary container.[11]
-
Keep Containers Closed: Keep waste containers tightly sealed except when adding waste.[8][10][11]
4. Requesting Waste Disposal:
-
Contact EHS: When the waste container is full or approaching the storage time limit (typically 90 days), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9][11]
-
Provide Necessary Documentation: Complete any required waste disposal forms, providing an accurate inventory of the waste container's contents.[9]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[8][10]
5. Decontamination of Empty Containers:
-
Triple Rinsing: To render an empty this compound container non-hazardous, triple-rinse it with a suitable solvent capable of removing the chemical residue.[8][12]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[8]
-
Final Disposal: After triple rinsing and air-drying, the defaced or relabeled container may be disposed of in the regular trash or recycling, as per your institution's policy.[8][12]
Visual Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | CAS#:120181-07-9 | Chemsrc [chemsrc.com]
- 2. This compound|CAS 120181-07-9|DC Chemicals [dcchemicals.com]
- 3. This compound|120181-07-9|COA [dcchemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. biocrick.com [biocrick.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
